molecular formula C6H7NO2 B8022902 4-Pyridinecarbaldehyde monohydrate

4-Pyridinecarbaldehyde monohydrate

Cat. No.: B8022902
M. Wt: 125.13 g/mol
InChI Key: UPQHAQDWUMOSRA-UHFFFAOYSA-N
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Description

4-Pyridinecarbaldehyde monohydrate is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarbaldehyde monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarbaldehyde monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO.H2O/c8-5-6-1-3-7-4-2-6;/h1-5H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHAQDWUMOSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridinecarbaldehyde and its Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Aldehyde

4-Pyridinecarbaldehyde, also known as isonicotinaldehyde, is a pivotal heteroaromatic aldehyde that stands as a critical synthetic intermediate in a multitude of scientific domains.[1] Its molecular architecture, which features an electron-deficient pyridine ring coupled with a highly reactive aldehyde functional group, makes it a privileged scaffold for the construction of complex molecular frameworks.[1] This compound is a cornerstone for synthesizing a wide array of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

While often handled as an anhydrous liquid, its sensitivity to air and humidity means it frequently exists in its monohydrate form, a geminal diol.[4] Understanding the equilibrium between the aldehyde and its hydrate is crucial for predicting reactivity, interpreting analytical data, and designing robust synthetic protocols. This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and applications of 4-Pyridinecarbaldehyde, with a particular focus on insights relevant to researchers in drug discovery and materials science.

Part 1: Core Chemical and Physical Properties

The fundamental properties of 4-Pyridinecarbaldehyde dictate its handling, reactivity, and suitability for various applications. It is typically a colorless to pale yellow or brown liquid with a distinct, pungent odor.[4][5][6] The compound is sensitive to air and humidity, necessitating storage under an inert atmosphere.[4]

PropertyValueSource(s)
Molecular Formula C₆H₅NO[4][7][8]
Molecular Weight 107.11 g/mol [7][8]
CAS Number 872-85-5[3][7][8]
Appearance Colorless to yellow-brown liquid[4][6][9]
Melting Point -4 to -2 °C[4][9]
Boiling Point 71-73 °C at 10 mmHg; 198 °C at 760 mmHg[4][5][10]
Density ~1.137 g/mL at 20 °C[5]
Refractive Index (n20/D) ~1.544[5][9]
Solubility Soluble in water (20 g/L at 20 °C), ether, and ethanol.[5][8][9]
pKa 4.72[10]
Flash Point 54.4 - 77.8 °C[9]

Part 2: Molecular Structure and Spectroscopic Profile

The Aldehyde-Hydrate Equilibrium

The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the aldehyde carbon. This makes it highly susceptible to nucleophilic attack by water, leading to the formation of a stable geminal diol, the monohydrate form (Pyridine-4-carbaldehyde monohydrate). This equilibrium is a critical consideration in both reaction chemistry and spectroscopic analysis.

Caption: Equilibrium between anhydrous 4-Pyridinecarbaldehyde and its monohydrate.

Spectroscopic Fingerprints

A multi-technique spectroscopic approach is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum typically shows distinct signals for the pyridine protons between δ 7.7 and 8.6 ppm. The aldehyde proton (CHO) resonates as a singlet around δ 7.9-11.7 ppm, depending on the solvent and concentration, which influences the hydrate equilibrium.[11]

    • ¹³C NMR: Key signals include the pyridine carbons and a prominent peak for the aldehyde carbonyl carbon. In derivatives, this C=S or C=O carbon can appear as high as δ 181 ppm.[1]

  • Infrared (IR) Spectroscopy:

    • The anhydrous form exhibits a strong characteristic absorption band for the C=O stretch of the aldehyde.[1]

    • A characteristic double peak for the C-H bond of the aldehyde group is also observable.[1]

    • In the presence of the monohydrate, a broad O-H stretching band will appear. In derivatives like thiosemicarbazones, N-H stretching bands can be seen around 3159-3425 cm⁻¹.[1][11]

  • Mass Spectrometry (MS):

    • Provides confirmation of the molecular weight (107.11 g/mol ) and the molecular formula (C₆H₅NO).[7] Electron ionization mass spectra show a prominent molecular ion peak.[12]

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathways

High-yield synthetic routes are well-established, making 4-Pyridinecarbaldehyde readily accessible. The two primary methods involve oxidation and cyano-group transformation.[4]

  • Oxidation of 4-Pyridinemethanol: This is a common and efficient method where 4-pyridinemethanol is oxidized. Catalytic systems using molecular oxygen are often employed for a green chemistry approach.[1]

  • Transformation of 4-Cyanopyridine: This route involves the reduction and hydrolysis of 4-cyanopyridine, often in a mixed solvent system using a carbon catalyst, which can be recycled.[1][4]

Exemplary Protocol: Oxidation of 4-Pyridinemethanol [1]

  • Catalyst System: A catalytic system comprising 1-methylimidazole and a supported copper bromide complex (e.g., 9-azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin) is prepared.

  • Reaction Setup: 4-Pyridinemethanol is dissolved in a suitable solvent, such as acetonitrile, in a reaction vessel.

  • Reaction Execution: The reaction is conducted at room temperature under an atmosphere of molecular oxygen (O₂) for approximately 24 hours with stirring.

  • Workup and Purification: Upon completion, the heterogeneous catalyst is removed by simple filtration. The solvent is then removed from the filtrate under reduced pressure (e.g., via rotary evaporation) to yield the crude product.

  • Analysis: The final product is analyzed by NMR spectroscopy to confirm its structure and purity. This method has been reported to achieve yields as high as 89%.[1]

Core Reactivity and Synthetic Utility

The aldehyde group is the hub of reactivity, participating in a wide range of transformations that are fundamental to organic synthesis.

  • Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases). This reaction is crucial for synthesizing ligands for metalloenzyme inhibition studies and creating various heterocyclic systems.[1]

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with an amine in the presence of a reducing agent provides a direct route to secondary and tertiary amines, incorporating the pyridyl moiety into larger drug candidates.

  • Condensation Reactions: It serves as a key building block in aldol-type condensations for synthesizing bipyridyl and terpyridyl ligands, which are indispensable in coordination chemistry.[1]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (isonicotinic acid) or reduced to the alcohol (4-pyridinemethanol).

Caption: Synthesis of a thiosemicarbazone derivative via condensation.

Part 4: Applications in Drug Development and Materials Science

The versatility of 4-Pyridinecarbaldehyde makes it a high-value starting material in several advanced research areas.

  • Pharmaceuticals and Medicinal Chemistry: It is a fundamental building block for drugs with a wide therapeutic index.

    • Anticancer Agents: Derivatives have been shown in docking studies to bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1]

    • Antimalarial Compounds: The pyridyl scaffold is integral to the design of novel antimalarial agents, where structural modifications have led to compounds with excellent in vivo activity.[4]

    • Idiopathic Pulmonary Fibrosis (IPF): It is a key component in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors being investigated for the treatment of IPF.[4]

    • Other Therapeutic Areas: It is a precursor for compounds with anticonvulsant and anti-inflammatory properties.[1]

  • Coordination Chemistry and Materials Science:

    • Ligand Development: It is widely used to create bipyridyl and other complex ligands essential for constructing catalysts and luminescent metal complexes.[1][2]

    • Corrosion Inhibitors: Derivatives, such as those made with chitosan, have been used to create environmentally friendly and highly effective corrosion inhibitors for metal alloys.[1][6]

    • Biosensors: The aldehyde functionality is used to immobilize biomolecules like antibodies onto polymer films, creating stable and efficient biosensing platforms.[6]

  • Agrochemicals: The compound serves as a precursor for various pesticides and herbicides, contributing to modern crop protection solutions.[1][2]

Part 5: Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling 4-Pyridinecarbaldehyde.

  • Hazards: The compound is classified as a corrosive irritant.[7] It can cause burns upon contact with skin and is irritating to the eyes and respiratory system.[13][14] It may also cause skin sensitization.[14]

  • Handling: Work should be conducted in a well-ventilated area or a fume hood.[15] Avoid breathing vapors or mists.[13] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[15][16]

  • Storage: As it is sensitive to air and humidity, 4-Pyridinecarbaldehyde should be stored in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[4] It should be kept in a cool, dry, and well-ventilated place away from oxidizing agents and direct sunlight.[6][9][13] Recommended storage temperature is often between 2-8°C.[4][9]

Conclusion

4-Pyridinecarbaldehyde, along with its monohydrate, represents far more than a simple chemical intermediate. Its unique electronic properties and the versatile reactivity of its aldehyde group provide a robust platform for innovation across medicinal chemistry, catalysis, and materials science. A thorough understanding of its structure, properties, and the delicate aldehyde-hydrate equilibrium is paramount for leveraging its full potential in the laboratory and developing the next generation of pharmaceuticals and functional materials.

References

  • Title: 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method Source: Google Cloud Vertex AI Search URL
  • Title: 4-Pyridinecarboxaldehyde | High-Purity | For Research - Benchchem Source: BenchChem URL
  • Title: 4-Pyridinecarboxaldehyde - Chem-Impex Source: Chem-Impex URL
  • Title: 4-Pyridinecarboxaldehyde | 872-85-5 - J&K Scientific Source: J&K Scientific URL
  • Title: 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem Source: PubChem, National Center for Biotechnology Information URL
  • Title: 872-85-5, 4-Pyridinecarboxaldehyde Formula - ECHEMI Source: ECHEMI URL
  • Title: Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone - Semantic Scholar Source: Semantic Scholar URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: 4-Pyridinecarboxaldehyde - LookChem Source: LookChem URL
  • Title: 4-Pyridinecarboxaldehyde | 872-85-5 - ChemicalBook Source: ChemicalBook URL
  • Title: 4-Pyridinecarboxaldehyde 97 872-85-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: ISONICOTINIC ANHYDRIDE - Safety Data Sheet - ChemicalBook Source: ChemicalBook URL
  • Title: Safety Data Sheet 1.
  • Title: 4-Pyridinecarboxaldehyde - the NIST WebBook Source: NIST WebBook URL
  • Title: 4-Pyridinecarboxaldehyde: properties and applications in various fields - ChemicalBook Source: ChemicalBook URL
  • Title: 4-Pyridinecarboxaldehyde - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Title: Pyridine-4-carbaldehyde - Wikipedia Source: Wikipedia URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde (also known as isonicotinaldehyde) is a pivotal heteroaromatic aldehyde, serving as a fundamental building block in medicinal chemistry, coordination chemistry, and materials science.[1] Its unique structure, which combines a reactive aldehyde group with an electron-deficient pyridine ring, makes it a versatile precursor for a vast array of complex molecules, including pharmaceutical agents, functional polymers, and bipyridyl ligands.[1][2] This guide provides a comprehensive technical overview of the core physical properties of 4-Pyridinecarboxaldehyde. While the compound is known to be sensitive to moisture, it is overwhelmingly supplied and studied in its anhydrous form.[3][4] Detailed characterization of a stable, isolable monohydrate is not prevalent in the scientific literature. Therefore, this document will focus on the well-documented properties of the anhydrous compound and provide the theoretical framework and experimental protocols necessary for the investigation and characterization of its potential hydrated forms.

General Physicochemical Properties (Anhydrous)

4-Pyridinecarboxaldehyde is typically a colorless to yellow or pale brown liquid at room temperature, with a characteristic pungent odor.[2][5] Its physical state is highly dependent on purity and temperature, with a melting point just below ambient temperature.[6][7]

PropertyValueSource(s)
Molecular Formula C₆H₅NO[8]
Molecular Weight 107.11 g/mol [8]
CAS Number 872-85-5[8]
Appearance Colorless to yellow-brown liquid[2][3][5]
Melting Point -4 to 4 °C (28.4 to 39.2 °F)[6][7][9]
Boiling Point 192-198 °C (378-388 °F) at 760 mmHg71-73 °C (160-163 °F) at 10-13 mmHg[6][7][9]
Density ~1.137 g/mL at 20 °C[2][7]
Refractive Index (n²⁰/D) ~1.544[2][7]
Flash Point 54 °C (129.2 °F) - Closed Cup[6][10]
pKa 4.72[9]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, and in process chemistry, affecting reaction conditions and purification strategies. 4-Pyridinecarboxaldehyde is sparingly soluble in water but demonstrates good solubility in a range of common organic solvents.[1][5]

SolventSolubilitySource(s)
Water Sparingly soluble / Partly miscible (20 g/L at 20 °C)[5][6][11]
Ethanol Soluble[1]
Diethyl Ether Soluble[1][2]
Chloroform Soluble[1][5]
Acetone Soluble[1]
Protocol for Solubility Determination: Shake-Flask Method

This protocol outlines a standard procedure for quantitatively determining the solubility of 4-Pyridinecarboxaldehyde in a given solvent system, a foundational experiment for pre-formulation and process development studies.

Causality: The shake-flask method is chosen for its reliability and simplicity. By agitating an excess of the solute with the solvent for an extended period, we ensure that equilibrium is reached, providing a true measure of the thermodynamic solubility.

  • Preparation: Add an excess amount of 4-Pyridinecarboxaldehyde to a known volume of the selected solvent (e.g., deionized water, ethanol) in a sealed, airtight vial or flask.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to permit the undissolved solute to settle completely.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 4-Pyridinecarboxaldehyde using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the initial solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling cluster_quant 5. Quantification cluster_calc 6. Calculation A Add excess solute to known solvent volume B Agitate at constant T (24-48h) A->B C Settle undissolved solute (24h) B->C D Filter supernatant to remove solids C->D E Dilute and analyze (e.g., HPLC) D->E F Determine solubility (mg/mL or mol/L) E->F

Figure 1: Experimental workflow for the Shake-Flask solubility determination method.

Stability, Storage, and Handling

Understanding the chemical stability of 4-Pyridinecarboxaldehyde is paramount for ensuring its quality, shelf-life, and safe handling during research and manufacturing.

  • Sensitivity: The compound is sensitive to air, light, and moisture.[3][4][10] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of isonicotinic acid, often observed as a brownish discoloration in older samples.[2][9]

  • Storage Conditions: To maintain purity, 4-Pyridinecarboxaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Refrigeration at 2-8°C is recommended to minimize degradation.[2][7][12] It should be protected from direct sunlight and kept in a dry, well-ventilated area away from sources of ignition.[4][10]

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[11]

The Question of the Monohydrate: A Technical Perspective

While 4-Pyridinecarboxaldehyde is supplied as an anhydrous liquid, its sensitivity to humidity and the presence of hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen) suggest the potential for hydrate formation. Aldehyde hydrates (geminal diols) are typically unstable, but in some cases, electron-withdrawing groups can stabilize them. The electron-deficient nature of the pyridine ring could potentially influence the stability of such a hydrate.

A true monohydrate would be a crystalline solid where one molecule of water is incorporated into the crystal lattice for each molecule of the aldehyde. Isolating and characterizing this form would require controlled crystallization from aqueous solutions or exposure to a high-humidity environment.

Proposed Methodologies for Hydrate Characterization

Should a solid form of 4-Pyridinecarboxaldehyde be isolated after exposure to water, the following experimental workflow is essential to definitively identify and characterize it as a monohydrate.

Simultaneous Thermal Analysis (TGA-DSC)

Expertise & Causality: Simultaneous Thermal Analysis is the most powerful technique for this investigation. It provides unambiguous, correlated data on mass changes (TGA) and thermal events (DSC). A dehydration event is characterized by an endothermic heat flow (DSC) occurring concurrently with a quantifiable mass loss (TGA), confirming the release of bound water.[13]

Protocol:

  • Instrument Calibration: Calibrate the TGA balance and DSC temperature/enthalpy signals using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[14]

  • Thermal Program: Heat the sample from ambient temperature (~25 °C) to a temperature above the expected dehydration and boiling point (e.g., 250 °C) at a controlled linear heating rate (e.g., 10 °C/min).[14]

  • Data Analysis:

    • TGA Curve: Analyze the thermogram for a distinct mass loss step. Calculate the percentage mass loss. For a monohydrate (C₆H₅NO·H₂O, MW = 125.13 g/mol ), the theoretical mass loss corresponding to one water molecule (MW = 18.02 g/mol ) is approximately 14.4%.

    • DSC Curve: Correlate the TGA mass loss step with any endothermic peaks in the DSC curve. The first peak would likely correspond to dehydration, followed by a potential melting endotherm of the resulting anhydrous form, and finally boiling.[15]

G A Obtain Solid Sample B Perform TGA-DSC Analysis (N2 atm, 10°C/min) A->B C Analyze TGA Data: Measure % Mass Loss B->C D Analyze DSC Data: Identify Thermal Events (Endo/Exo) B->D E Correlate Mass Loss with Endothermic Peak(s) C->E D->E F Is Mass Loss ≈ 14.4%? E->F G Conclusion: Dehydration Confirmed (Monohydrate Identified) F->G Yes H Conclusion: Not a Monohydrate F->H No

Figure 2: Logical workflow for identifying a monohydrate using TGA-DSC.
Complementary Characterization Techniques
  • Karl Fischer Titration: To be used as an orthogonal method for precise quantification of water content in the solid sample, validating the TGA results.

  • X-ray Powder Diffraction (XRPD): To confirm that the solid is a crystalline material and possesses a different crystal structure from any known anhydrous polymorphs.

  • Infrared (IR) Spectroscopy: The IR spectrum of a hydrate would be expected to show a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H stretching from the water molecule, which would be absent in the anhydrous liquid spectrum.[16][17]

References

Sources

Stability and Storage Conditions for 4-Pyridinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde (Isonicotinaldehyde) is a reactive heterocyclic building block critical to medicinal chemistry and ligand synthesis. Its electron-deficient pyridine ring activates the aldehyde group, rendering it highly susceptible to nucleophilic attack, autoxidation, and hydration .

Improper storage leads to the formation of isonicotinic acid (white precipitate) or oligomeric gums , compromising reaction stoichiometry and yield. This guide defines the physicochemical causality of these degradation pathways and provides a validated protocol for preservation and purification.

Physicochemical Profile

Understanding the physical baseline is essential for detecting degradation.

PropertySpecificationTechnical Note
CAS Number 872-85-5
Molecular Formula C₆H₅NOMW: 107.11 g/mol
Physical State Liquid (at 20°C)Freezes at -4°C to -2°C.
Appearance Clear, colorless to yellow/brownDarkening indicates oxidation/polymerization.[1]
Boiling Point 71–73 °C @ 10–13 mmHgDecomposes at atm. pressure (~181°C).
Solubility Miscible in water, ethanol, etherHighly hygroscopic; forms hydrates in water.
Flash Point ~54–82 °CCombustible liquid (Class IIIA).

Mechanisms of Instability

The instability of 4-pyridinecarboxaldehyde is not random; it is driven by the electron-withdrawing nature of the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon.

Autoxidation (The Primary Threat)

Exposure to atmospheric oxygen triggers a radical chain mechanism, converting the aldehyde to isonicotinic acid . This is often visible as a white solid precipitating out of the yellow liquid.

  • Mechanism: Radical abstraction of the formyl hydrogen

    
     Peracid intermediate 
    
    
    
    Carboxylic acid.
Hydration (Moisture Sensitivity)

Unlike benzaldehyde, the pyridine ring destabilizes the carbonyl, shifting the equilibrium toward the gem-diol (hydrate) in the presence of moisture.

  • Equilibrium:

    
    
    
  • Impact: The hydrate is less reactive in condensation reactions (e.g., Schiff base formation), leading to stoichiometric errors.

Oligomerization

Long-term storage, especially under light or heat, can induce self-condensation (aldol-type) or trimerization, resulting in viscous gums.

Visualization: Degradation Pathways

DegradationPathways Aldehyde 4-Pyridinecarboxaldehyde (Active Reagent) Acid Isonicotinic Acid (White Solid/Impurity) Aldehyde->Acid Autoxidation (Radical Mechanism) Hydrate Gem-Diol Hydrate (Reactivity Loss) Aldehyde->Hydrate Nucleophilic Addition (Equilibrium) Polymer Oligomers/Gums (Viscous Brown Liquid) Aldehyde->Polymer Self-Condensation Oxygen + O2 (Air) Oxygen->Acid Water + H2O (Moisture) Water->Hydrate LightHeat + hν / ΔT LightHeat->Polymer

Figure 1: Primary degradation pathways of 4-Pyridinecarboxaldehyde. The electron-deficient ring accelerates both oxidation and hydration compared to benzene analogs.

Storage Protocol (The "Gold Standard")

To maintain purity >97% for extended periods (6–12 months), strict adherence to the "Cold, Dark, Dry, Inert" principle is required.

Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: Freezing (-20°C) is acceptable but requires careful thawing to prevent water condensation on the cold outer surface of the flask.

  • Atmosphere: Inert Gas (Nitrogen or Argon) .

    • Argon is superior due to its higher density, forming a "blanket" over the liquid.

  • Light: No Direct Light . UV radiation accelerates radical formation.

Container Specifications
  • Material: Amber borosilicate glass.

  • Seal: Teflon-lined screw caps or ground glass joints with Parafilm/Teflon tape.

  • Headspace: Minimize headspace. If a large bottle is used, transfer the remainder to smaller vials after first use to reduce oxygen volume.

Quality Control & Purification

Before using 4-pyridinecarboxaldehyde in sensitive steps (e.g., organometallic catalysis, precise titrations), verify its quality.

QC Parameters
TestObservation indicating PurityObservation indicating Degradation
Visual Clear, mobile liquidCloudiness (Acid), Viscosity (Polymer)
¹H NMR Aldehyde proton singlet at ~10.1 ppm New peaks at ~8.0-9.0 ppm (Acid) or broad humps
Solubility Fully miscible in DCM/EthanolWhite residue remains (Isonicotinic acid is insoluble in DCM)
Purification Workflow (Vacuum Distillation)

If degradation is detected, do not use "as is" . Purify via vacuum distillation.[2]

Protocol:

  • Setup: Short-path distillation apparatus with a Claisen adapter.

  • Vacuum: Apply high vacuum (<15 mmHg ).

  • Heat: Slowly heat the oil bath.

    • Target BP: 71–73 °C at 10–13 mmHg.

  • Collection:

    • Discard the first 5% (fore-run containing water/solvents).

    • Collect the main fraction (constant temp).

    • Stop before the flask runs dry to avoid overheating the oligomeric residue.

  • Storage: Immediately backfill with Argon and seal.

Visualization: QC & Handling Decision Tree

HandlingWorkflow Start Start: 4-Pyridinecarboxaldehyde Stock Bottle VisualCheck Visual Inspection Start->VisualCheck Clear Clear / Light Yellow VisualCheck->Clear Cloudy Cloudy / White Precipitate (Oxidation) VisualCheck->Cloudy DarkViscous Dark / Viscous (Polymerization) VisualCheck->DarkViscous NMR ¹H NMR Check (Optional for critical use) Clear->NMR Distill Vacuum Distillation (71-73°C @ 10mmHg) Cloudy->Distill DarkViscous->Distill PurityOK Purity >95% NMR->PurityOK PurityBad Purity <95% NMR->PurityBad Use Proceed to Experiment PurityOK->Use PurityBad->Distill Distill->Use Store Reseal under Argon Store @ 2-8°C Use->Store

Figure 2: Decision logic for assessing reagent quality and determining the need for purification.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Combustible liquid (H227).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Ventilation: Always handle inside a fume hood. The vapor has a pungent, unpleasant odor typical of pyridine derivatives.

  • Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11167, 4-Pyridinecarboxaldehyde. Retrieved from [Link]

Sources

Isonicotinaldehyde: pKa and Dissociation Equilibria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the dissociation constants and hydration equilibria of Isonicotinaldehyde (4-pyridinecarboxaldehyde).[1] It synthesizes experimental data from seminal physical organic chemistry literature (Pocker, Cabani) with practical applications for drug development.

Executive Summary

Isonicotinaldehyde (4-pyridinecarboxaldehyde) is a critical intermediate in the synthesis of antitubercular drugs (e.g., Isoniazid derivatives) and coordination ligands.[1] Unlike simple aromatic aldehydes, its solution chemistry is governed by a complex hydration-dissociation coupled equilibrium .[1]

The experimentally observed pKa of the pyridinium nitrogen is 4.72 . However, this value is a composite constant masking a dynamic equilibrium between the free aldehyde and the gem-diol (hydrate). In aqueous solution at physiological pH, the neutral molecule exists predominantly as the gem-diol (approx. 67%) , a fact often overlooked in standard databases but critical for nucleophilic reactivity profiles.

Molecular Architecture & The "Square" Equilibrium

To accurately model isonicotinaldehyde, one must account for two distinct reversible processes occurring simultaneously:

  • Protonation: The pyridine nitrogen accepts a proton (

    
    ).
    
  • Hydration: The aldehyde carbonyl reacts with water to form a gem-diol (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    

The electron-withdrawing nature of the protonated pyridine ring (


 effects) significantly destabilizes the carbonyl carbon, driving the equilibrium toward the hydrate in acidic media.
Thermodynamic Cycle (Graphviz Diagram)

The following diagram illustrates the "Square Scheme" linking the four distinct species in solution.

Isonicotinaldehyde_Equilibrium Cat_Ald Cationic Aldehyde (PyH⁺-CHO) Cat_Hyd Cationic Hydrate (PyH⁺-CH(OH)₂) Cat_Ald->Cat_Hyd Hydration (High K_hyd) Neu_Ald Neutral Aldehyde (Py-CHO) Cat_Ald->Neu_Ald Ka (Aldehyde) Neu_Hyd Neutral Hydrate (Py-CH(OH)₂) Cat_Hyd->Neu_Hyd Ka (Hydrate) Neu_Ald->Neu_Hyd Hydration (K_hyd ≈ 2.0)

Figure 1: The thermodynamic square scheme. Note that the observed macroscopic pKa is a weighted average of the two vertical ionization pathways.

Thermodynamic Constants (The Data)

The following values represent the consensus experimental data derived from UV-Vis spectrophotometry and NMR integration studies (Pocker et al., 1967; Cabani et al., 1969).

ParameterSymbolValueConditions
Macroscopic pKa

4.72 ± 0.05 Aqueous, 25°C
Hydration Constant (Neutral)

2.03 pH 7–10, 25°C
Fraction Hydrated (Neutral)

0.67 (67%) pH 7–10, 25°C
Hydration Constant (Cation)

> 10 pH < 2
Enthalpy of Hydration

-7.8 kcal/mol Exothermic
Interpretation of Data
  • 
     : Unlike benzaldehyde (
    
    
    
    ), the pyridine ring makes the aldehyde electron-deficient enough to favor the gem-diol form even in neutral solution.
  • pKa Shift : The aldehyde group is electron-withdrawing, lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). The hydrate group (
    
    
    
    ) is less electron-withdrawing than the carbonyl (
    
    
    ), meaning the hydrated species is actually more basic than the free aldehyde.

Mechanistic Analysis: The "Apparent" pKa

In drug development, relying solely on the macroscopic pKa (4.72) can lead to formulation errors. The observed ionization constant (


) is defined by the total concentration of all neutral species versus all cationic species:


Where:

  • 
     = Free aldehyde
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     = Gem-diol
    

Because the cation hydrates more strongly than the neutral form (


), the observed pKa is lower  than the intrinsic pKa of the free aldehyde would be if hydration were impossible.

Practical Implication: When reacting isonicotinaldehyde with a nucleophile (e.g., an amine to form a Schiff base), the reaction consumes the free aldehyde . The equilibrium must re-establish, releasing more aldehyde from the hydrate "reservoir." This can retard reaction kinetics despite the high apparent concentration of the starting material.

Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Titration (Standard Method)

This method relies on the distinct UV absorption of the carbonyl group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 transition at ~280-300 nm), which disappears upon hydration.

Reagents:

  • Isonicotinaldehyde (freshly distilled).

  • Buffer series (pH 2.0 to 8.0), constant ionic strength (

    
     M KCl).
    

Workflow:

  • Preparation: Prepare a 50 µM stock solution of isonicotinaldehyde in water.

  • Scan: Record UV spectra (220–350 nm) at pH 2 (fully protonated) and pH 8 (fully neutral). Note the

    
     shift and isosbestic points.
    
  • Titration: Aliquot stock into buffers ranging from pH 3.0 to 6.0 in 0.2 unit increments.

  • Measurement: Measure Absorbance at

    
     (approx. 260 nm for the pyridine 
    
    
    
    band).
  • Calculation: Fit the data to the Henderson-Hasselbalch equation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    
Protocol B: NMR Determination of Hydration Ratio

UV-Vis cannot easily distinguish the hydrate from the aldehyde without complex extinction coefficient assumptions.[1] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


H-NMR is definitive.

Workflow:

  • Solvent: Use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     buffered to pD 7.4 (phosphate buffer).
    
  • Acquisition: Acquire

    
    H-NMR spectrum.
    
  • Integration:

    • Aldehyde Proton (-CHO): Singlet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ppm.
      
    • Gem-diol Methine (-CH(OH)2): Singlet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ppm.
      
  • Calculation:

    
    
    Note: For isonicotinaldehyde, expect a ratio of roughly 2:1 (Hydrate:Aldehyde).
    

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Sample Prep cluster_analysis Analysis cluster_result Data Output Stock Stock Solution (50 µM) Mix Equilibration (25°C, 10 min) Stock->Mix Buffers Buffer Series (pH 3.0 - 6.0) Buffers->Mix UV UV-Vis (260 nm) Mix->UV Method A NMR 1H-NMR (D2O) Mix->NMR Method B pKa_Calc pKa Determination (Inflection Point) UV->pKa_Calc Khyd_Calc K_hyd Calculation (Integration Ratio) NMR->Khyd_Calc

Figure 2: Dual-method workflow for characterizing dissociation and hydration constants.

References

  • Pocker, Y., Meany, J. E., & Nist, B. J. (1967). The Reversible Hydration of 2- and 4-Pyridinecarboxaldehydes.[1][2] I. Equilibrium Studies. The Journal of Physical Chemistry, 71(13), 4509–4513. Link

  • Cabani, S., Conti, G., & Gianni, P. (1969).[2] Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1363-1369. Link

  • Handloser, C. S., Chakrabarty, M. R., & Mosher, M. W. (1973). Experimental determination of pKa values by use of NMR chemical shift. Journal of Chemical Education, 50(7), 510. Link

  • Lovering, E. G., & Laidler, K. J. (1960).[1] Thermochemical studies of some reactions of pyridine and substituted pyridines. Canadian Journal of Chemistry, 38(12), 2367-2372.[1] Link

Sources

Technical Deep Dive: The Hydrate Form of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

4-Pyridinecarboxaldehyde (4-PCA) is a critical intermediate in the synthesis of acetylcholinesterase reactivators (e.g., pralidoxime), metalloenzyme inhibitors, and complex heterocyclic scaffolds. However, its utility is frequently compromised by its deceptive chemical nature: the equilibrium between its free aldehyde form and its hydrate (gem-diol) form, 4-pyridylmethanediol .

Unlike simple aliphatic aldehydes, the electron-deficient pyridine ring at the 4-position significantly stabilizes the hydrate, leading to substantial gem-diol formation in the presence of even trace moisture. Failure to account for this equilibrium results in stoichiometric errors (molecular weight discrepancy of ~17%), incorrect yield calculations, and failed condensation reactions.

This guide provides the mechanistic understanding, analytical protocols, and handling strategies required to master the 4-PCA hydrate equilibrium.

Chemical Fundamentals: The Equilibrium

The Mechanism of Hydration

The hydration of 4-PCA is a nucleophilic addition reaction where water attacks the carbonyl carbon. This process is reversible but thermodynamically favored in aqueous or protic environments due to the electronic effects of the pyridine ring.

  • Electronic Driver: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring (inductive effect, -I) and the 4-position (resonance effect, -R).

  • Carbonyl Activation: This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

  • Comparison: 4-PCA hydrates more readily than benzaldehyde or 3-pyridinecarboxaldehyde due to the para-like resonance contribution of the ring nitrogen.

Pathway Visualization

HydrationEquilibrium Aldehyde 4-Pyridinecarboxaldehyde (Free Aldehyde) MW: 107.11 TS Tetrahedral Intermediate Aldehyde->TS + H₂O (Nucleophilic Attack) Water H₂O Water->TS Hydrate 4-Pyridylmethanediol (Gem-Diol / Hydrate) MW: 125.12 TS->Hydrate Proton Transfer Hydrate->Aldehyde - H₂O (Dehydration)

Figure 1: The reversible hydration pathway of 4-Pyridinecarboxaldehyde driven by the electrophilic carbonyl carbon.

Analytical Characterization

Distinguishing the hydrate from the aldehyde is impossible via standard HPLC (which occurs in solution) but is distinct in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for quantifying the hydration ratio. The hybridization change from sp² (aldehyde) to sp³ (gem-diol) results in a dramatic upfield shift of the methine proton.

FeatureFree Aldehyde (4-PCA)Hydrate (Gem-Diol)Shift Difference (Δδ)
Carbon Hybridization sp² (Planar)sp³ (Tetrahedral)N/A
1H NMR Signal (CHO) ~10.1 – 10.3 ppm (Singlet)~5.8 – 6.2 ppm (Singlet)~4.0 ppm
13C NMR Signal (C=O) ~192 ppm ~88 – 90 ppm ~100 ppm
Solvent Dependency Dominant in DMSO-d₆ / CDCl₃Dominant in D₂OEquilibrium shifts with solvent polarity
Infrared Spectroscopy (FT-IR)
  • Aldehyde: Strong, sharp C=O stretch at ~1700-1710 cm⁻¹ .

  • Hydrate: Broad O-H stretch at 3200-3500 cm⁻¹ (often masking C-H stretches) and absence/reduction of the C=O peak.

Implications for Drug Development

Stoichiometry & Yield Calculations

Using a hydrated batch of 4-PCA without correction is the most common cause of yield "loss."

  • Scenario: You weigh 1.07 g of 4-PCA assuming it is 100% aldehyde (10 mmol).

  • Reality: If the material is 50% hydrate, the effective MW is higher. You have actually added only ~9.2 mmol of reactive aldehyde.

  • Result: Incomplete conversion of the limiting reagent (e.g., amine in reductive amination).

Reactivity Profile

The hydrate is a "masked" aldehyde. In reactions requiring anhydrous conditions (e.g., Grignard additions, formation of moisture-sensitive imines), the water released during the equilibrium shift (Hydrate → Aldehyde + Water) can quench reagents or hydrolyze products.

Experimental Protocols

Protocol 1: Quantifying Hydration Level via qNMR

Use this protocol to determine the exact "Effective Molecular Weight" of your starting material.

Reagents:

  • Sample: ~10-15 mg of 4-PCA batch.

  • Solvent: DMSO-d₆ (preferred for solubility) or D₂O (to observe full hydration). Note: Using D₂O will shift the equilibrium entirely to the hydrate; use DMSO-d₆ to assess the "as-is" state.

Procedure:

  • Dissolve the sample in 0.6 mL DMSO-d₆.

  • Acquire a standard 1H-NMR spectrum (16 scans, d1=5s to ensure relaxation).

  • Integration:

    • Integrate the aldehyde proton signal at ~10.1 ppm (Set Integral =

      
      ).
      
    • Integrate the gem-diol methine proton at ~6.0 ppm (Set Integral =

      
      ).
      
  • Calculation:

    
    
    
    
    
Protocol 2: Purification and Dehydration

Use this protocol if your application requires anhydrous aldehyde.

Workflow Visualization:

PurificationWorkflow Raw Raw 4-PCA (Mixture of Aldehyde + Hydrate) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Raw->Dissolve Wash Wash with NaHCO₃ (sat) (Removes Isonicotinic Acid) Dissolve->Wash Dry Dry over MgSO₄ (Removes free water) Wash->Dry Distill Vacuum Distillation (71-73°C @ 10 mmHg) Dry->Distill Filter first Storage Store under N₂/Ar @ 2-8°C Distill->Storage Collect clear oil

Figure 2: Purification workflow to regenerate anhydrous 4-Pyridinecarboxaldehyde.

Step-by-Step:

  • Dissolution: Dissolve the crude/hydrated material in Ethyl Acetate.

  • Acid Removal: Wash with saturated aqueous NaHCO₃ to remove isonicotinic acid (oxidation byproduct).

  • Drying: Dry the organic layer vigorously with anhydrous MgSO₄ for 30 minutes. Filter.

  • Distillation: Concentrate via rotary evaporation, then distill under reduced pressure (boiling point: 71–73 °C at 10 mmHg).

  • Storage: Immediately seal under Argon/Nitrogen.

Storage and Stability

4-PCA is chemically unstable upon exposure to air and light.

  • Oxidation: It rapidly oxidizes to isonicotinic acid (white solid) upon air exposure.

  • Polymerization: Can undergo self-condensation if stored in basic conditions.

  • Best Practice: Store at 2–8 °C, under inert gas (Ar/N₂), in amber glass vials. If the liquid turns cloudy or solidifies into a white mass, it has likely oxidized or hydrated significantly.

References

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2025). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation.[4][5] Retrieved from

  • BenchChem. (2025). 4-Pyridinecarboxaldehyde | High-Purity | For Research.[2][3] Retrieved from

  • Santa Cruz Biotechnology. (2025).[6] 4-Pyridinecarboxaldehyde Safety Data Sheet.[6][7][8] Retrieved from

  • Royal Society of Chemistry. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group.[9][10] Retrieved from

Sources

Methodological & Application

Synthesis of 4-Pyridinecarboxaldehyde from 4-picoline oxidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Pyridinecarboxaldehyde via Oxidation of 4-Picoline

Abstract

4-Pyridinecarboxaldehyde is a cornerstone heterocyclic building block, serving as a critical intermediate in the synthesis of a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] Its value lies in the versatile reactivity of the aldehyde group, which allows for the construction of complex molecular architectures.[5] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-Pyridinecarboxaldehyde, focusing on the direct oxidation of 4-picoline (4-methylpyridine). We will explore the mechanistic underpinnings, compare various synthetic strategies from industrial vapor-phase catalysis to controlled laboratory-scale electrochemical and multi-step methods, and provide detailed, actionable protocols.

Introduction: The Strategic Importance of 4-Pyridinecarboxaldehyde

The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group at the 4-position opens a gateway to diverse functionalization. 4-Pyridinecarboxaldehyde is a precursor to compounds with applications ranging from anti-inflammatory and anticonvulsant agents to ligands for metal-organic frameworks (MOFs) and corrosion inhibitors.[2] The direct oxidation of the methyl group of 4-picoline, an abundant and cost-effective starting material, represents the most atom-economical route to this high-value aldehyde.[6] However, controlling the oxidation to prevent the formation of the over-oxidation product, isonicotinic acid, presents a significant chemical challenge that dictates the choice of synthetic methodology.

Mechanistic Rationale: Activating the Picolinyl C-H Bond

The core transformation involves the selective oxidation of a benzylic-like C-H bond of the methyl group on an electron-deficient pyridine ring. The general pathway proceeds from the alcohol to the aldehyde, with the primary challenge being to halt the reaction at the aldehyde stage.

cluster_main General Oxidation Pathway 4-Picoline 4-Picoline 4-Pyridinemethanol 4-Pyridinemethanol 4-Picoline->4-Pyridinemethanol [O] 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 4-Pyridinemethanol->4-Pyridinecarboxaldehyde [O] Isonicotinic_Acid Isonicotinic Acid (Over-oxidation Product) 4-Pyridinecarboxaldehyde->Isonicotinic_Acid [O]

Caption: General oxidation pathway of 4-picoline.

Catalytic systems, whether heterogeneous metal oxides or homogeneous mediators, are designed to facilitate this transformation under controlled conditions, enhancing selectivity for the desired aldehyde.

Method 1: Vapor-Phase Catalytic Oxidation (Industrial Approach)

This method is the workhorse for large-scale industrial production, prized for its efficiency and continuous operation. It involves passing a gaseous mixture of 4-picoline, an oxidant (typically air), and often a diluent like steam over a heated, solid-phase catalyst.[7][8]

Expertise & Causality

The success of this method hinges on the catalyst. Vanadium-based oxides (e.g., V₂O₅), often supported on materials like TiO₂ or Al₂O₃ and promoted with other metal oxides (Mo, Cr), are highly effective.[7][9] Their efficacy stems from the ability of vanadium to cycle through multiple oxidation states, creating active surface oxygen species that perform the C-H activation and subsequent oxidation steps.[8][10] The high reaction temperatures (300-450°C) provide the necessary activation energy, while the short contact time in a flow reactor minimizes over-oxidation.[7][10] Steam is used not only to control the reaction exotherm but also to facilitate product desorption from the catalyst surface, improving selectivity towards the aldehyde.[8][9]

Experimental Protocol: Fixed-Bed Flow Reactor
  • Catalyst Packing: A quartz or stainless-steel tube reactor (e.g., 2 cm inner diameter, 50 cm length) is packed with 10-20 g of a V₂O₅-based catalyst. The catalyst bed is positioned in the center of a tube furnace.

  • System Setup: Connect the reactor inlet to a feed system capable of delivering precise flows of air, steam (from a water pump and evaporator), and liquid 4-picoline (via a syringe pump into a heated vaporization zone).

  • Catalyst Activation: Heat the reactor to the target temperature (e.g., 380°C) under a steady flow of air for 2-4 hours to stabilize the catalyst.

  • Reaction Execution:

    • Initiate the flow of air and steam to achieve the desired molar ratio. A typical starting point is a molar ratio of 4-picoline:H₂O:Air of 1:70:96.[9]

    • Once the system is stable, begin feeding liquid 4-picoline at a controlled rate (e.g., a liquid hourly space velocity (LHSV) of 0.2 h⁻¹).

    • Pass the gaseous effluent from the reactor through a series of cold traps (ice-salt bath) to condense the products and unreacted starting material.

  • Product Isolation & Analysis:

    • Collect the condensate from the traps. The product will be in an aqueous mixture.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Analyze the crude product by GC-MS to determine conversion and selectivity.

    • Purify the 4-Pyridinecarboxaldehyde via fractional vacuum distillation.[1]

Data Presentation: Performance of Vapor-Phase Catalysts
Catalyst SystemTemperature (°C)Substrate:H₂O:Air (Molar Ratio)Yield of Aldehyde (%)Selectivity (%)Reference
V-Mo-O3751:18:80High (not quantified)Major Product[8]
V-Ti-Cr-Al-P3101:70:96>82 (Isonicotinic Acid)High[9]
VSAPO (Ammoxidation)4201:3 (Picoline:Water)91.1 (4-Cyanopyridine)High

Note: Many studies focus on ammoxidation to the nitrile or full oxidation to the acid. Yields for the aldehyde are often process-dependent, but the principles remain the same.

cluster_workflow Vapor-Phase Oxidation Workflow Feed Reactant Feed (4-Picoline, Air, Steam) Reactor Heated Fixed-Bed Reactor (V₂O₅ Catalyst) Feed->Reactor Condenser Condensation Train (Cold Traps) Reactor->Condenser Gaseous Effluent Separation Liquid-Liquid Extraction Condenser->Separation Aqueous Condensate Purification Vacuum Distillation Separation->Purification Crude Organic Phase Product Pure 4-Pyridine- carboxaldehyde Purification->Product

Caption: Workflow for vapor-phase synthesis.

Method 2: Indirect Electrochemical Oxidation (Controlled Lab Synthesis)

For laboratory settings lacking specialized high-temperature reactors, indirect electrochemical oxidation offers a sophisticated and controllable alternative. This technique uses a recyclable redox mediator that is generated in situ at an electrode to perform the chemical oxidation.[11][12]

Expertise & Causality

This method leverages a catalytic cycle where a species like Co(II) is oxidized to the highly reactive Co(III) at the anode.[11] The electrogenerated Co(III) then chemically oxidizes the 4-picoline's methyl group. This approach provides exquisite control over the oxidative power by tuning the applied potential or current, minimizing over-oxidation. The reaction can often be performed at much lower temperatures (e.g., 80°C) than vapor-phase methods.[11] Performing the reaction in acetic anhydride can trap the intermediate alcohol as an acetate, which can be a strategy to prevent over-oxidation, yielding pyridine-4-aldehyde diacetate as the primary product, which is then easily hydrolyzed.[11]

Experimental Protocol: In-Cell Cobalt-Mediated Oxidation
  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a graphite anode and a stainless-steel cathode.

  • Electrolyte Preparation: Charge the cell with a solution of 4-picoline (1 equiv.), cobalt(II) acetate (e.g., 0.1 equiv.), and a supporting electrolyte like sodium acetate in a solvent mixture of acetic acid and acetic anhydride.

  • Electrolysis:

    • Heat the cell to 80°C with stirring.

    • Apply a constant current (controlled current conditions) to the cell. Monitor the reaction progress by periodically taking aliquots and analyzing them with GC or TLC.

    • Continue electrolysis until the starting material is consumed.

  • Workup and Hydrolysis:

    • After the reaction, cool the mixture and pour it into water to hydrolyze the remaining acetic anhydride and the product diacetate.

    • Neutralize the solution carefully with a base (e.g., NaHCO₃).

    • Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude aldehyde by column chromatography or vacuum distillation.

Data Presentation: Electrochemical Method Performance
Mediator SystemTemperature (°C)ProductYield (%)Reference
Co(III) acetate80Pyridine-4-aldehyde diacetate45 - 68[11]
Ru(IV) complexAmbientIsonicotinic Acid48.8[12]

Note: The Ru(IV) system shows oxidation to the acid, highlighting how mediator choice dictates the final product.

cluster_electrochem Indirect Electrochemical Oxidation Cycle Co2 Co(II) Co3 Co(III) Co2->Co3 - e⁻ (Anode) Co3->Co2 + e⁻ Picoline 4-Picoline Co3->Picoline Aldehyde 4-Pyridine- carboxaldehyde Aldehyde->Co2

Caption: Catalytic cycle for Co-mediated oxidation.

Method 3: Multi-Step Synthesis via 4-Picoline-N-Oxide

This classical organic synthesis route offers excellent control and is often more adaptable to standard laboratory equipment, avoiding the complexities of electrochemistry or high-temperature flow reactors. The strategy involves activating the methyl group via N-oxidation of the pyridine ring.[13]

Expertise & Causality

The electron-withdrawing N-oxide group increases the acidity of the methyl protons, facilitating a rearrangement reaction with acetic anhydride (the Boekelheide reaction). This reliably installs an acetoxy group on the methyl carbon.[13] This intermediate, 4-acetoxymethylpyridine, is then easily hydrolyzed to 4-pyridinemethanol. The final step is the oxidation of a primary alcohol to an aldehyde, a transformation for which numerous mild and selective reagents exist (e.g., MnO₂), thereby cleanly avoiding over-oxidation to the carboxylic acid.[8] While longer, this step-wise approach provides high fidelity at each stage.

Experimental Protocol
  • Step 1: Synthesis of 4-Picoline-N-Oxide:

    • In a round-bottom flask, dissolve 4-picoline in glacial acetic acid.

    • Cool the solution in an ice bath and add hydrogen peroxide (30% aq.) dropwise, keeping the temperature below 60°C.

    • After the addition, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

    • Remove excess solvent and peroxide under vacuum to obtain the N-oxide.

  • Step 2: Rearrangement to 4-Acetoxymethylpyridine:

    • Heat the crude 4-picoline-N-oxide with an excess of acetic anhydride under reflux for 2-4 hours.[13]

    • Cool the mixture and carefully quench with water. Neutralize with sodium carbonate and extract the product with ether or ethyl acetate.

    • Purify by distillation.

  • Step 3: Hydrolysis to 4-Pyridinemethanol:

    • Reflux the 4-acetoxymethylpyridine with aqueous HCl or NaOH until hydrolysis is complete.[13]

    • Neutralize the solution and extract the product, 4-pyridinemethanol. Purify by recrystallization or distillation.

  • Step 4: Oxidation to 4-Pyridinecarboxaldehyde:

    • Dissolve 4-pyridinemethanol in a solvent like chloroform or acetonitrile.

    • Add an excess (5-10 molar equivalents) of activated manganese dioxide (MnO₂).

    • Stir the suspension vigorously at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

    • Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad thoroughly with the solvent.

    • Evaporate the solvent from the filtrate to yield the final product, 4-Pyridinecarboxaldehyde.

cluster_multistep Multi-Step Synthesis Workflow Picoline 4-Picoline N_Oxide 4-Picoline-N-Oxide Picoline->N_Oxide H₂O₂, AcOH Acetate 4-Acetoxymethylpyridine N_Oxide->Acetate Ac₂O, Δ Alcohol 4-Pyridinemethanol Acetate->Alcohol H₃O⁺ or OH⁻ Aldehyde 4-Pyridinecarboxaldehyde Alcohol->Aldehyde MnO₂

Caption: Multi-step synthesis via N-oxide intermediate.

Product Purification and Characterization

Independent of the synthetic method, the final product requires rigorous purification and characterization.

  • Purification: 4-Pyridinecarboxaldehyde is a liquid at room temperature (m.p. -4 to -2°C) with a boiling point of 71-73°C at 10 mmHg.[1] Fractional distillation under reduced pressure is the most effective method for purification.

  • Characterization:

    • ¹H NMR: The aldehydic proton will appear as a characteristic singlet downfield (around 10 ppm), with aromatic protons showing the expected splitting pattern for a 4-substituted pyridine.

    • ¹³C NMR: The carbonyl carbon will have a chemical shift around 190-195 ppm.

    • FT-IR: A strong C=O stretching band will be visible around 1700-1720 cm⁻¹.

    • GC-MS: Confirms the molecular weight (107.11 g/mol ) and purity.

Safety and Handling

Chemical safety is paramount during all stages of this synthesis.

  • 4-Picoline (Reactant): A flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes skin and respiratory irritation.[14][15][16] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • 4-Pyridinecarboxaldehyde (Product): Classified as an irritant and is sensitive to air.[1][17] It may cause skin sensitization.[17] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent oxidation.[1]

  • Process Hazards:

    • Vapor-Phase Oxidation: Involves flammable vapors at high temperatures and pressures. Equipment must be properly grounded to prevent static discharge, and explosion-proof electricals should be used.[15][17]

    • Oxidizing Agents: Reagents like hydrogen peroxide and metal catalysts can be hazardous and should be handled according to their specific Safety Data Sheets (SDS).

    • Handling: Wear suitable protective clothing, ensure adequate ventilation, and have eyewash stations and safety showers readily accessible.[16][18]

References

  • Kinetics of the Vapor-Phase Ammoxidation of 4-Picoline. American Chemical Society.
  • 4-Pyridinecarboxaldehyde synthesis. ChemicalBook.
  • Oxidation and ammoxidation of 4-picoline over vanadium-silico- aluminophosphate c
  • Indirect electrochemical oxidation of 4-picolene and its N-oxide to pyridine-4-aldehyde diacetate with electrogenerated cobalt(III) acetate in an in-cell process.
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Electro-catalytic Oxidation of 2-, 3- and 4-Picolines and of. SciSpace.
  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
  • Chapter XXIV: The Ammoxidation of Organic Substances. ScienceDirect.
  • SAFETY DATA SHEET - 4-Picoline-N-oxide. Fisher Scientific.
  • 4-Pyridinecarboxaldehyde-Applic
  • CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • EP0159769A1 - Electrochemical oxidation of pyridine bases.
  • SAFETY D
  • Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde. Marcel Dekker, Inc..
  • 4-Pyridinecarboxaldehyde. Santa Cruz Biotechnology.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
  • SAFETY DATA SHEET - 4-Picoline. Fisher Scientific.
  • 4-METHYLPYRIDINE. IPCS INCHEM.
  • 4-Methyl Pyridine (Picoline) MSDS. Exporter Lab Chemicals.
  • 4-Pyridinecarboxaldehyde | High-Purity | For Research. Benchchem.
  • 4-Pyridinecarboxaldehyde 97 872-85-5. Sigma-Aldrich.
  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
  • Synthesis of 4-pyridinecarboxaldehyde oxime. PrepChem.com.
  • Trimethyl-2,2′:6′,2″-terpyridine by Oxid
  • 4-Pyridinecarboxaldehyde. Chem-Impex.
  • 4-Pyridinecarboxaldehyde | 872-85-5. J&K Scientific.

Sources

Application Notes & Protocols: Leveraging 4-Pyridinecarboxaldehyde in Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Pyridinecarboxaldehyde as a foundational reagent in Schiff base condensation reactions. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal in coordination chemistry and medicinal research due to their facile synthesis and diverse biological activities.[1][2][3] The incorporation of the pyridine moiety, specifically from 4-Pyridinecarboxaldehyde, introduces a key nitrogen heteroatom that enhances the pharmacological and chelating properties of the resulting ligands.[4][5] This guide details the underlying reaction mechanism, offers field-tested experimental protocols, outlines robust characterization techniques, and explores the extensive applications of these compounds.

Introduction: The Significance of 4-Pyridinecarboxaldehyde in Schiff Base Synthesis

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1][6] While aliphatic aldehyde-derived Schiff bases can be unstable, those synthesized from aromatic aldehydes exhibit greater stability due to conjugation.[1] 4-Pyridinecarboxaldehyde is a particularly valuable aromatic aldehyde building block for several reasons:

  • Enhanced Biological Activity: The pyridine ring is a common scaffold in numerous bioactive molecules and approved drugs. Its presence in a Schiff base structure can impart or enhance properties such as antimicrobial, antifungal, anticancer, and antioxidant activities.[5][6][7]

  • Superior Coordinating Properties: The nitrogen atom in the pyridine ring, along with the imine nitrogen, creates a multidentate chelation site. This makes Schiff bases derived from 4-Pyridinecarboxaldehyde excellent ligands for forming stable and catalytically active metal complexes.[6][8]

  • Synthetic Versatility: It readily reacts with a wide array of primary amines under various conditions, allowing for the generation of large, diverse libraries of compounds for screening in drug discovery and materials science.[4][5]

This guide will focus on the practical aspects of these reactions, providing the necessary detail to empower researchers to successfully synthesize, purify, and characterize their target molecules.

The Reaction Mechanism: A Step-by-Step Walkthrough

The formation of a Schiff base is a reversible, typically acid-catalyzed, dehydration reaction. The process involves two primary stages: the formation of a carbinolamine intermediate followed by its dehydration to the final imine product.[9]

Stage 1: Nucleophilic Addition to Form Carbinolamine The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of 4-Pyridinecarboxaldehyde. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal).

Stage 2: Dehydration to Form the Imine Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). Deprotonation of the nitrogen yields the final, neutral Schiff base.

Caption: General mechanism for Schiff base condensation.

Experimental Protocols

Successful synthesis relies on the careful selection of solvents, catalysts, and reaction conditions. Below are two robust protocols demonstrating common synthetic approaches.

Protocol 1: Classic Synthesis via Reflux in Ethanol

This method is widely applicable and generally provides high yields. It is ideal for amines that may have lower reactivity, requiring thermal energy to drive the reaction to completion. This protocol is adapted from the synthesis of pyridine 4-carbaldehyde semicarbazone.[6]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Pyridinecarboxaldehyde≥99%Sigma-Aldrich
Semicarbazide Hydrochloride≥99%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Round-bottom flask (100 mL)-VWR
Reflux condenser-VWR
Magnetic stirrer with heating mantle-IKA
Buchner funnel and filter paper-Whatman

Step-by-Step Procedure

  • Reagent 1 Dissolution: Add semicarbazide hydrochloride (1.11 g, 10 mmol) to a 100 mL round-bottom flask containing 40 mL of ethanol.

  • Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to 75 °C with stirring. Reflux for approximately 2 hours, or until the solid is completely dissolved.

    • Scientist's Note: Heating is necessary to dissolve the semicarbazide hydrochloride salt in ethanol. This ensures it is available for reaction.

  • Reagent 2 Addition: In a separate beaker, dissolve 4-Pyridinecarboxaldehyde (1.07 g, ~0.96 mL, 10 mmol) in 10 mL of ethanol.

  • Reaction: Add the 4-Pyridinecarboxaldehyde solution dropwise to the hot semicarbazide solution in the reaction flask.

  • Main Reflux: Continue to reflux the resulting mixture at 75 °C for 6 hours. A precipitate of the Schiff base product will form as the reaction progresses.[6]

    • Scientist's Note: The extended reflux period ensures the reaction goes to completion. The insolubility of the product in ethanol helps drive the equilibrium towards the product side.

  • Isolation: After 6 hours, remove the heat source and allow the flask to cool to room temperature.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Air-dry the purified product. Further drying in a vacuum oven at low heat (40-50 °C) is recommended.

  • Characterization: The expected yield is approximately 83%.[6] The product can be characterized by FT-IR, NMR, and melting point analysis.

Protocol 2: Facile Green Synthesis at Ambient Temperature

This protocol demonstrates an energy-efficient and environmentally friendlier approach, suitable for reactive amines. It minimizes the use of heating and can sometimes be performed in aqueous solvent mixtures. This method is adapted from the synthesis of an aniline-derived Schiff base.[10][11]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Pyridinecarboxaldehyde≥99%Sigma-Aldrich
4-Ethoxyaniline≥98%Sigma-Aldrich
Ethanol (EtOH)Reagent GradeFisher Scientific
Beaker or Erlenmeyer flask (50 mL)-VWR
Magnetic stir plate-Corning

Step-by-Step Procedure

  • Reagent Dissolution: In a 50 mL Erlenmeyer flask, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in 20 mL of ethanol with magnetic stirring.

  • Addition of Aldehyde: To this solution, add 4-Pyridinecarboxaldehyde (1.07 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at ambient temperature for 1-2 hours. The formation of the product is often indicated by a color change to yellow or the formation of a precipitate.[1][10]

    • Scientist's Note: This method works well for aromatic amines which are sufficiently nucleophilic to react without heating. The simplicity and low energy input make it a preferred "green" method when applicable.

  • Isolation & Purification: If a solid precipitates, collect it via vacuum filtration and wash with cold ethanol. If no solid forms, the product can be isolated by removing the solvent under reduced pressure (rotary evaporation). The resulting solid or oil can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying & Characterization: Dry the purified product and characterize. The reported yield for a similar reaction under these conditions is approximately 73%.[10]

Product Characterization: A Spectroscopic Toolkit

Confirming the successful synthesis and purity of the Schiff base is critical. A combination of spectroscopic methods provides irrefutable evidence of the imine bond formation.

Summary of Spectroscopic Data for a Typical 4-Pyridinecarboxaldehyde Schiff Base

TechniqueKey ObservationApproximate PositionReference(s)
FT-IR (KBr, cm⁻¹)Disappearance of C=O stretch (from aldehyde) and N-H bends (from amine). Appearance of a strong C=N (imine) stretch.C=N stretch: 1600-1625 cm⁻¹[6][10][12]
¹H NMR (CDCl₃/DMSO-d₆, δ ppm)Appearance of a characteristic singlet for the azomethine proton (HC=N). Signals for the pyridine and other aromatic rings will also be present.HC=N proton: 8.6-8.7 ppm[10][11]
¹³C NMR (CDCl₃/DMSO-d₆, δ ppm)Appearance of a signal for the azomethine carbon (C=N).C=N carbon: 158-160 ppm[10]
Mass Spec. (EI-MS/ESI-MS)The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.Matches calculated M.W.[4][5]

Applications in Research and Drug Development

The true value of Schiff bases derived from 4-Pyridinecarboxaldehyde lies in their broad applicability. The synthetic protocols described above are the first step in a larger workflow that leads to significant discoveries in multiple scientific fields.

Workflow cluster_apps Applications Start 4-Pyridinecarboxaldehyde + Primary Amine Synth Schiff Base Synthesis (Condensation Reaction) Start->Synth Protocol 1 or 2 Charac Purification & Characterization (FT-IR, NMR) Synth->Charac Ligand Schiff Base Ligand Charac->Ligand App1 Medicinal Chemistry (Anticancer, Antimicrobial Screening) Ligand->App1 App2 Coordination Chemistry (Metal Complex Synthesis) Ligand->App2 App3 Materials Science (Corrosion Inhibitors, Catalysts) Ligand->App3

Sources

The Strategic Deployment of 4-Pyridinecarboxaldehyde in Multicomponent Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Convergence in Synthesis

In the landscape of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) have emerged as a cornerstone for achieving molecular complexity and diversity with exceptional efficiency. These one-pot transformations, where three or more reactants combine to form a single product, embody the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing operational steps.[1][2] The strategic selection of building blocks is paramount to the success of MCRs, and among these, 4-pyridinecarboxaldehyde has established itself as a versatile and highly valuable reactant. Its unique electronic properties and the inherent biological relevance of the pyridine moiety make it an attractive starting material for the synthesis of a wide array of pharmacologically significant heterocyclic compounds.[3][4] This application note provides an in-depth exploration of the use of 4-pyridinecarboxaldehyde in several key MCRs, complete with mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Core Applications of 4-Pyridinecarboxaldehyde in Prominent MCRs

The electrophilic nature of the aldehyde carbon in 4-pyridinecarboxaldehyde, coupled with the ability of the pyridine nitrogen to modulate the reactivity of the entire molecule, makes it an ideal component for a variety of MCRs. This section will delve into its application in the Biginelli, Hantzsch, and Ugi reactions, which are foundational methods for generating diverse heterocyclic libraries.

The Biginelli Reaction: Access to Dihydropyrimidinones

First reported in 1891, the Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] These scaffolds are of significant interest in medicinal chemistry, exhibiting a range of biological activities including antiviral, antibacterial, and antihypertensive properties.[6] The incorporation of the 4-pyridyl moiety via 4-pyridinecarboxaldehyde often imparts or enhances these biological effects.

Mechanistic Rationale:

The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of 4-pyridinecarboxaldehyde and urea.[7] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[8]

Visualizing the Biginelli Reaction Mechanism:

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde N-Acyliminium Ion N-Acyliminium Ion 4-Pyridinecarboxaldehyde->N-Acyliminium Ion + Urea, H+ Urea Urea Urea->N-Acyliminium Ion Open-Chain Intermediate Open-Chain Intermediate N-Acyliminium Ion->Open-Chain Intermediate + β-Ketoester (Enol) β-Ketoester (Enol) β-Ketoester (Enol) DHPM Product 4-Pyridyl-DHPM Open-Chain Intermediate->DHPM Product - H2O

Caption: Mechanism of the Biginelli reaction with 4-Pyridinecarboxaldehyde.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first described in 1881, is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9] The resulting 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers such as nifedipine and amlodipine.[10] The use of 4-pyridinecarboxaldehyde in this reaction leads to the formation of 4-(pyridin-4-yl)-1,4-dihydropyridines, which have been investigated for their calcium channel modulating activities.

Mechanistic Rationale:

The Hantzsch synthesis is believed to proceed through two main pathways that converge. One molecule of the β-ketoester condenses with 4-pyridinecarboxaldehyde in a Knoevenagel condensation.[10] A second molecule of the β-ketoester reacts with ammonia to form an enamine. The Knoevenagel product then undergoes a Michael addition with the enamine, followed by cyclization and dehydration to yield the 1,4-DHP.

Visualizing the Hantzsch Synthesis Workflow:

Hantzsch_Workflow Start Start Combine Combine Reactants Start->Combine Reflux Reflux in Solvent (e.g., Ethanol) Combine->Reflux 4-Pyridinecarboxaldehyde, 2x β-Ketoester, Ammonium Acetate Cool Cool to RT Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterization (NMR, MS, etc.) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for the Hantzsch synthesis.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, which come together to form an α-acylamino amide derivative.[11] This reaction is renowned for its high atom economy and the ability to generate a vast number of diverse, peptide-like molecules in a single step.[12] The incorporation of 4-pyridinecarboxaldehyde provides a handle for further functionalization or for modulating the physicochemical and pharmacological properties of the resulting peptidomimetics. These products have found applications in the development of antiviral and anticancer agents.[13]

Mechanistic Rationale:

The Ugi reaction mechanism begins with the rapid and reversible formation of an imine from 4-pyridinecarboxaldehyde and the amine component.[14] Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. This ion is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is captured by the carboxylate anion, and a subsequent Mumm rearrangement leads to the stable α-acylamino amide product.[11]

Data Presentation: Component Variation in Ugi-4CR

The true power of the Ugi reaction lies in its tolerance for a wide variety of starting materials. The table below illustrates how diverse libraries can be generated using 4-pyridinecarboxaldehyde as the constant aldehyde component.

ComponentExample 1Example 2Example 3
Aldehyde 4-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
Amine BenzylamineAnilineCyclohexylamine
Carboxylic Acid Acetic AcidBenzoic AcidPropionic Acid
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide
Product Scaffold N-acyl-N-benzyl-2-(pyridin-4-yl)glycinamideN-acyl-N-phenyl-2-(pyridin-4-yl)glycinamideN-acyl-N-cyclohexyl-2-(pyridin-4-yl)glycinamide

Experimental Protocols

The following protocols are provided as a guide for the synthesis of heterocyclic compounds using 4-pyridinecarboxaldehyde in multicomponent reactions. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of a 4-(Pyridin-4-yl)-dihydropyrimidinone via the Biginelli Reaction

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 mmol, 107.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 127 µL)

  • Urea (1.5 mmol, 90.1 mg)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2 drops)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridinecarboxaldehyde, ethyl acetoacetate, urea, and ethanol.

  • Stir the mixture to dissolve the solids.

  • Add the catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system.

  • After completion, cool the reaction mixture to room temperature.

  • Allow the mixture to stand at room temperature or cool in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 5-(ethoxycarbonyl)-6-methyl-4-(pyridin-4-yl)-3,4-dihydropyrimidin-2(1H)-one.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 4-(Pyridin-4-yl)-1,4-dihydropyridine via the Hantzsch Synthesis

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 mmol, 107.1 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.2 mg, 254 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. The reaction can be monitored by TLC (3:1 hexane/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature. A yellow solid should precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with a small amount of diethyl ether.

  • Dry the product in a vacuum oven to yield diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

  • Confirm the structure and purity of the product by appropriate analytical methods (NMR, MS, IR).

Conclusion and Future Outlook

4-Pyridinecarboxaldehyde has proven to be an exceptionally useful and versatile building block in the field of multicomponent reactions. Its application in foundational MCRs like the Biginelli, Hantzsch, and Ugi reactions provides straightforward and efficient access to a wide range of structurally diverse and biologically relevant heterocyclic compounds.[15] The protocols outlined in this note serve as a practical starting point for researchers aiming to leverage these powerful synthetic tools. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of well-chosen synthons like 4-pyridinecarboxaldehyde in MCRs will undoubtedly play a crucial role in accelerating innovation. Future research will likely focus on developing asymmetric versions of these reactions and expanding the scope to include novel MCRs, further cementing the importance of this valuable aldehyde in modern synthetic chemistry.[16]

References

  • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. Available at: [Link]

  • Ji, X., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. Available at: [Link]

  • Wikipedia. (2023, October 29). Biginelli reaction. In Wikipedia. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Heterocycles via Multicomponent Reactions II. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Available at: [Link]

  • Name-Reaction.com. (n.d.). Biginelli reaction. Available at: [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2018). Molecules. Available at: [Link]

  • Request PDF. (n.d.). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Available at: [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Multicomponent Reactions. Available at: [Link]

  • Wikipedia. (2023, November 26). Ugi reaction. In Wikipedia. Available at: [Link]

  • Shaikh, A. A., et al. (2012). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. International Journal of Basic and Applied Chemical Sciences. Available at: [Link]

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (2022). Molecules. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • One-pot multicomponent reactions as sustainable organic synthesis tools. (n.d.). Available at: [Link]

  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). Catalysts. Available at: [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). Catalysts. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. Available at: [Link]

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (2023, August 2). Hantzsch pyridine synthesis. In Wikipedia. Available at: [Link]

  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. (2024). Organic Letters. Available at: [Link]

  • Multicomponent Reactions in Organic Synthesis Pursuits. (2022). IntechOpen. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2020). Current Organic Synthesis. Available at: [Link]

  • Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. (2014). RSC Advances. Available at: [Link]

  • Bio-catalysis in Multicomponent Reactions. (2020). Encyclopedia.pub. Available at: [Link]

  • Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. (2021). ResearchGate. Available at: [Link]

  • Chemistry & Biology Of Multicomponent Reactions. (2009). Mini reviews in medicinal chemistry. Available at: [Link]

Sources

Application Note: Synthesis and Biological Profiling of 4-Pyridyl Terpyridine-Based Anticancer Agents

[1]

Executive Summary

The 4'-(4-pyridyl)-2,2':6',2''-terpyridine (4-pytpy ) ligand represents a privileged scaffold in medicinal inorganic chemistry. Unlike standard terpyridines, the pendant 4-pyridyl group acts as a "supramolecular handle," allowing for orthogonal functionalization (e.g., N-alkylation for mitochondrial targeting) without disrupting the metal-binding domain.

This guide provides a validated workflow for synthesizing 4-pytpy , complexing it with Ruthenium(II) to generate bioactive metallodrugs, and validating their anticancer potential through DNA binding and cytotoxicity assays.

Part 1: Ligand Architecture & Synthesis

The Kröhnke Condensation (One-Pot Protocol)

The most robust route to 4-pytpy is the Kröhnke pyridine synthesis. This method avoids the isolation of chalcone intermediates, reducing tar formation and improving yield.

Reaction Principle: Two equivalents of 2-acetylpyridine react with one equivalent of 4-pyridinecarboxaldehyde in the presence of a base and an ammonia source. The reaction proceeds via Michael addition followed by cyclization and oxidation.

Materials
  • 2-Acetylpyridine (99%)

  • 4-Pyridinecarboxaldehyde

  • Potassium Hydroxide (KOH) pellets

  • Ammonium Hydroxide (

    
    , 25-30%)
    
  • Ethanol (Absolute)

Protocol
  • Solubilization: Dissolve 2-acetylpyridine (2.42 g, 20 mmol) and 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Base Addition: Add solid KOH (1.54 g, 27.5 mmol) and aqueous

    
     (20 mL) to the stirring solution.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Observation: The solution will transition from yellow to a deep red-brown, and finally, an off-white/beige precipitate will form.

  • Work-up: Cool the reaction to room temperature (RT) and then chill in an ice bath for 1 hour.

  • Filtration: Filter the precipitate under vacuum. Wash sequentially with:

    • Cold Ethanol (2 x 10 mL)

    • Cold Water (3 x 20 mL) – Critical to remove residual KOH.

  • Purification: Recrystallize from

    
    /Ethanol (1:1).
    
  • Yield: Expect 60–75% yield of white needles.

Quality Control (1H NMR in


):~8.75 ppm

Part 2: Metallodrug Engineering

Synthesis of

Ruthenium(II) complexes are preferred over Platinum for this scaffold due to their octahedral geometry, which prevents "stacking" aggregation while allowing DNA intercalation via the planar terpyridine domain.

Workflow Diagram

SynthesisWorkflowPrecursorsPrecursors:RuCl3 + DMSOIntermediateIntermediate:[Ru(DMSO)4Cl2]Precursors->IntermediateReflux 4hLigandAddLigand Addition:+ 4-pytpyIntermediate->LigandAddComplex1Pre-Complex:[Ru(4-pytpy)Cl3]LigandAdd->Complex1Reflux/EtOHFinalStepFinal Coordination:+ bipyridine (bpy) + LiClComplex1->FinalStepProductTarget Agent:[Ru(4-pytpy)(bpy)Cl]+FinalStep->ProductRed-Violet Solid

Figure 1: Step-wise coordination strategy to ensure heteroleptic control, preventing the formation of the inactive homoleptic

Protocol
  • Precursor Preparation: Reflux

    
     in DMSO for 4 hours to generate 
    
    
    (yellow precipitate).
  • First Coordination: React

    
     (1 eq) with 4-pytpy  (1 eq) in ethanol under reflux for 4 hours.
    
    • Product:

      
       (brown insoluble solid). Filter and wash with ether.
      
  • Second Coordination: Suspend

    
     in ethanol/water (3:1). Add 2,2'-bipyridine (1.1 eq) and LiCl (excess) as a reducing agent.
    
  • Reflux: Heat for 8 hours. The suspension will clear and turn deep violet/red.

  • Isolation: Add saturated

    
     (aqueous) to precipitate the complex as the hexafluorophosphate salt (for organic solubility) or use ion exchange to keep the Chloride salt (for water solubility).
    

Part 3: Biological Validation Protocols

A. DNA Binding Affinity (UV-Vis Titration)

The planar terpyridine moiety acts as a DNA intercalator.[1] This assay quantifies the binding constant (

2

Reagents:

  • CT-DNA: Calf Thymus DNA dissolved in Tris-HCl buffer (pH 7.4). Determine concentration using

    
    .
    
  • Complex Solution: 20

    
     of the Ru-complex in buffer (
    
    
    DMSO).

Procedure:

  • Place 3 mL of the complex solution in a quartz cuvette.

  • Record the initial absorbance spectrum (200–600 nm). Focus on the Metal-to-Ligand Charge Transfer (MLCT) band at ~480 nm.

  • Titrate with aliquots (2-5

    
    ) of concentrated CT-DNA.
    
  • Mix and equilibrate for 2 minutes after each addition.

  • Record spectra until no further change in absorbance occurs (saturation).

Data Analysis: Intercalation is evidenced by Hypochromism (decrease in peak intensity) and Bathochromism (Red shift). Calculate

B. Cytotoxicity Profiling (MTT Assay)

This colorimetric assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase in viable cells.

Target Cells: HeLa (Cervical), A549 (Lung), MCF-7 (Breast). Control: Cisplatin.[3][4][5][6]

Protocol:

  • Seeding: Plate cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    (5%
    
    
    ).
  • Treatment: Add the Ru-complex at varying concentrations (0.1 – 100

    
    ). Dissolve stock in DMSO, ensuring final DMSO 
    
    
    .
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

Representative Data (Expected Ranges):

CompoundHeLa

(

)
A549

(

)
Mechanism Note
Cisplatin (Control) 5.2 ± 0.89.4 ± 1.2DNA Cross-linking
[Ru(tpy)(bpy)Cl]+ > 50> 50Poor uptake
[Ru(4-pytpy)(bpy)Cl]+ 12.5 ± 1.518.2 ± 2.0DNA Intercalation
Methylated-[Ru-4pytpy] 3.1 ± 0.4 6.8 ± 0.9 Mitochondrial Targeting

Note: The "Methylated" variant refers to N-methylation of the pendant pyridine, increasing positive charge and mitochondrial accumulation.

Part 4: Mechanism of Action

The 4-pytpy complexes operate via a dual mechanism: DNA damage and Mitochondrial Dysfunction (ROS generation).

MOAcluster_NucleusNucleuscluster_MitoMitochondriaEntryCellular Uptake(Passive or Cation-Mediated)DNA_BindDNA Intercalation(Base Pair Insertion)Entry->DNA_BindMito_AccMitochondrial AccumulationEntry->Mito_AccArrestCell Cycle Arrest(G0/G1 Phase)DNA_Bind->ArrestApoptosisApoptosis(Programmed Cell Death)Arrest->ApoptosisROSROS Surge(Oxidative Stress)Mito_Acc->ROSROS->Apoptosis

Figure 2: Dual-action pathway. The 4-pyridyl pendant allows for chemical modifications that can shift the bias from nuclear DNA binding to mitochondrial accumulation.

References

  • Kröhnke Synthesis Protocol

    • Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines. BenchChem.[7]

  • Ruthenium Anticancer Mechanisms

    • Multinuclear ruthenium(II) complexes as anticancer agents.[6][8][9][10][11] SciSpace (2014).

  • DNA Binding Methodologies

    • Spectroscopic investigations on partial intercalative binding behaviour of terpyridine based copper(II) complexes with DNA.[2][12] PubMed (2016).[2]

  • MTT Assay Standards

    • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.[3][13] PMC (2013).

  • Ruthenium-Terpyridine Development

    • Ruthenium-based complexes as anti-tumor agents.[14][8][10][11][15] Journal of Health Sciences (2024).[11]

Sources

Hantzsch pyridine synthesis with 4-Pyridinecarboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(pyridin-4-yl)-1,4-dihydropyridines (1,4-DHPs) and their subsequent oxidation to bis-pyridyl systems. While the classic Hantzsch reaction typically utilizes benzaldehyde, the use of 4-pyridinecarboxaldehyde (isonicotinaldehyde) introduces a basic, electron-withdrawing heterocyclic moiety that significantly alters reaction kinetics and solubility profiles.

These "bis-pyridyl" scaffolds are critical in medicinal chemistry as Calcium Channel Blockers (CCBs) (analogs of Nifedipine) and in materials science as ligands for Metal-Organic Frameworks (MOFs). This note provides a robust "Gold Standard" thermal protocol and a modern "Catalytic" protocol, ensuring reproducibility across research environments.

Mechanistic Insight & Pathway Visualization

The reaction is a four-component condensation involving:

  • Aldehyde: 4-Pyridinecarboxaldehyde (Electrophile).

  • 
    -Keto Ester:  Ethyl acetoacetate (2 equivalents).[1][2][3]
    
  • Nitrogen Source: Ammonium Acetate (Ammonia precursor).

Critical Causality: The 4-pyridyl group is electron-withdrawing (


 effects). This makes the aldehyde carbonyl highly electrophilic, accelerating the initial Knoevenagel condensation. However, the basic nitrogen on the pyridine ring can buffer acidic catalysts, necessitating the use of Ammonium Acetate  (

), which acts as a dual activation source (supplying ammonia and buffering the pH).
Figure 1: Reaction Mechanism Pathway

HantzschMechanism Aldehyde 4-Pyridinecarboxaldehyde Knoevenagel Knoevenagel Intermediate (Benzylidene) Aldehyde->Knoevenagel Condensation KetoEster1 Ethyl Acetoacetate (Eq 1) KetoEster1->Knoevenagel KetoEster2 Ethyl Acetoacetate (Eq 2) Enamine Enamine Intermediate (Aminocrotonate) KetoEster2->Enamine Ammonia Ammonium Acetate (NH3 Source) Ammonia->Enamine Amination Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (DHP) (Target 1) Cyclization->DHP Pyridine Aromatized Pyridine (Target 2 - via Oxidation) DHP->Pyridine Oxidation (HNO3/NaNO2)

Caption: Convergent synthesis pathway showing the dual formation of Knoevenagel and Enamine intermediates leading to the 1,4-DHP scaffold.[3][4]

Experimental Protocols

Protocol A: The "Gold Standard" (Thermal Ethanol)

Recommended for: Initial scale-up, high purity requirements, and educational baselines.

Reagents:

  • 4-Pyridinecarboxaldehyde (

    
    , 
    
    
    
    )
  • Ethyl Acetoacetate (

    
    , 
    
    
    
    )
  • Ammonium Acetate (

    
    , 
    
    
    
    )
  • Solvent: Ethanol (Absolute,

    
    )
    

Workflow:

  • Dissolution: In a 50 mL Round Bottom Flask (RBF), dissolve 4-pyridinecarboxaldehyde in ethanol.

  • Addition: Add Ethyl Acetoacetate followed by Ammonium Acetate. The order is critical to prevent premature ammonia loss.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear; a fluorescent blue spot (DHP) will appear at lower 
      
      
      
      .
  • Precipitation: Cool the reaction mixture to room temperature. Often, the yellow DHP product precipitates spontaneously. If not, pour the mixture into

    
     of crushed ice/water.
    
  • Purification: Filter the solid. Recrystallize from hot ethanol (

    
    ).
    

Yield Expectation:


Physical State:  Yellow crystalline solid.
Protocol B: The "Green Catalytic" (Iodine-Mediated)

Recommended for: High-throughput screening, time-sensitive workflows, and "Green Chemistry" compliance.

Rationale: Molecular Iodine (


) acts as a mild Lewis acid, activating the carbonyls without requiring high thermal energy.

Reagents:

  • Same stoichiometry as Protocol A.

  • Catalyst: Molecular Iodine (

    
    , 
    
    
    
    ).
  • Solvent: Ethanol (

    
    ) or Solvent-free (Grinding).
    

Workflow:

  • Mixing: Combine aldehyde, ethyl acetoacetate, and ammonium acetate in a flask.

  • Catalysis: Add Iodine. Stir at Room Temperature for 20–40 minutes.

  • Quenching: Add dilute aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine (removes brown color).
    
  • Isolation: Filter the resulting precipitate. Wash with water to remove ammonium salts.

Yield Expectation:


Advantage:  Reaction time reduced from 6 hours to <1 hour.

Module: Oxidative Aromatization (DHP to Pyridine)

The Hantzsch reaction produces a 1,4-Dihydropyridine .[1][2][3][4][5][6][7][8][9] To obtain the fully aromatic pyridine derivative (often required for specific biological assays), an oxidation step is required.[5]

Protocol:

  • Dissolve the synthesized 1,4-DHP (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
  • Add Sodium Nitrite (

    
    , 
    
    
    
    ) in small portions (Caution:
    
    
    gas evolution—work in a fume hood).
  • Stir at room temperature for 1 hour.

  • Neutralize with

    
     solution and extract with Dichloromethane (DCM).
    

Data Analysis & Troubleshooting

Comparative Efficiency Table
ParameterProtocol A (Thermal)Protocol B (Iodine Catalyzed)
Reaction Time 4–6 Hours20–40 Minutes
Temperature

(Reflux)

(RT)
Yield (Isolated)


Purity (Crude) Moderate (Requires Recryst.)High
Scalability High (

)
Moderate (Exothermic)
Troubleshooting Guide
  • Issue: Product is an oil, not a solid.

    • Cause: Incomplete cyclization or residual solvent.

    • Fix: Scratch the flask walls with a glass rod to induce nucleation or add a seed crystal. Use Isopropyl Ether for trituration.

  • Issue: Low Yield with 4-Pyridinecarboxaldehyde.[6]

    • Cause: The basic pyridine ring may be trapping protons if strong acid catalysts are used.

    • Fix: Switch to Protocol A (Neutral/Buffered) or increase Ammonium Acetate load to

      
       equivalents.
      

References

  • Hantzsch, A. (1882).[5] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.

  • Kumar, A., & Maurya, R. A. (2008).[9] "Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles". Synlett, 2008(6), 883-885.[9]

  • Chakraborty, S. (2025).[1] "Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines". The BGES.

  • Ko, S., et al. (2003). "Oxidation of Hantzsch 1,4-Dihydropyridines to Pyridines with Thallium Triacetate". Iranian Journal of Chemistry and Chemical Engineering, 22(2).

  • Memarian, H. R., et al. (2004). "Aromatization of Hantzsch 1,4-dihydropyridines using sodium nitrite in the presence of acetic acid". Chinese Journal of Chemistry. (Contextualized via Search Result 1.6).

Sources

Application Notes and Protocols for N-Terminal Protein Modification Using Pyridinecarboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Engineering at the Protein N-Terminus

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered biomolecules with novel functions.[1][2] Among the various strategies available, targeting the protein N-terminus offers a unique advantage due to its singular presence in most proteins, ensuring a homogenous product with a defined stoichiometry.[3][4] This guide provides a comprehensive overview and detailed protocols for a powerful N-terminal modification strategy utilizing pyridinecarboxaldehydes, a method lauded for its selectivity and applicability to native, unmodified proteins.[2][5]

The α-amine of the N-terminus possesses a lower pKa (typically 6-8) compared to the ε-amine of lysine residues (~10.3), allowing for selective reactions under controlled pH conditions.[3] Pyridinecarboxaldehyde-based reagents, particularly 2-pyridinecarboxaldehyde (2-PCA), exploit this difference to achieve remarkable specificity for the N-terminus. This methodology has found widespread application in the development of antibody-drug conjugates (ADCs), the attachment of polymers for enhanced drug delivery, and the introduction of labels for imaging and diagnostic purposes.[5][6][7]

This document will delve into the chemical principles governing this reaction, provide step-by-step protocols for both direct and two-step N-terminal modification strategies, and offer insights into reaction optimization and troubleshooting.

The Chemistry of N-Terminal Modification with 2-Pyridinecarboxaldehyde

The selective modification of a protein's N-terminus with 2-pyridinecarboxaldehyde (2-PCA) proceeds through a two-step mechanism, resulting in the formation of a stable imidazolidinone conjugate.[4][8][9]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the N-terminal α-amine on the aldehyde group of 2-PCA, forming a reversible imine intermediate. This step is favored at a slightly acidic to neutral pH, where a significant portion of the N-terminal amine is deprotonated and thus nucleophilic.

  • Intramolecular Cyclization: The key to the high selectivity of this method lies in the subsequent intramolecular cyclization. The nitrogen atom of the adjacent peptide bond attacks the electrophilic imine carbon, leading to the formation of a stable five-membered imidazolidinone ring.[2][4] This cyclization is a crucial step that does not occur with the ε-amines of lysine residues, as they lack the adjacent amide for this intramolecular reaction.[4]

While effective, the reaction with 2-PCA can exhibit relatively slow kinetics and a degree of reversibility.[8][9][10][11][12] Research has focused on functionalizing the pyridine ring to enhance reaction rates and the stability of the resulting conjugate. For instance, the introduction of an electron-donating methoxy group at the 3-position of the pyridine ring has been shown to accelerate the reaction and improve the stability of the final product.[9][12]

N-Terminal Modification with 2-Pyridinecarboxaldehyde Protein Protein N-Terminus (α-amine) Imine Imine Intermediate (Reversible) Protein->Imine + 2-PCA PCA 2-Pyridinecarboxaldehyde Imine->Protein - 2-PCA Imidazolidinone Stable Imidazolidinone Conjugate Imine->Imidazolidinone Intramolecular Cyclization

Caption: Reaction scheme for N-terminal modification with 2-PCA.

Experimental Protocols

Protocol 1: One-Step N-Terminal Modification with 2-Pyridinecarboxaldehyde (2-PCA)

This protocol describes the direct conjugation of a 2-PCA-functionalized molecule to the N-terminus of a target protein.

Materials:

  • Target protein with an accessible N-terminus

  • 2-Pyridinecarboxaldehyde (2-PCA) or a functionalized derivative (e.g., 3-methoxy-2-pyridinecarboxaldehyde)

  • Reaction Buffer: Phosphate buffer (50 mM), pH 6.5 - 7.5

  • Quenching solution (optional): Amino-containing molecule like Tris or glycine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-PCA derivative in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the 2-PCA stock solution to the protein solution to achieve a final molar excess of the reagent (typically 20-100 fold excess over the protein). The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at 25-37°C for 4-24 hours.[8] Reaction progress can be monitored by LC-MS.

  • Reaction Quenching (Optional):

    • To quench any unreacted 2-PCA, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy if the label is a chromophore.

Protocol 2: Two-Step N-Terminal Modification via Transamination and Oxime Ligation

This alternative, two-step method first introduces a reactive carbonyl group (ketone or aldehyde) at the N-terminus through a transamination reaction, which is then chemoselectively ligated to an alkoxyamine- or hydrazide-functionalized molecule.[4][13][14] Pyridoxal-5'-phosphate (PLP) and N-methylpyridinium-4-carboxaldehyde (Rapoport's salt) are effective reagents for the initial transamination step.[13][15]

Part A: N-Terminal Transamination

Materials:

  • Target protein

  • Pyridoxal-5'-phosphate (PLP) or N-methylpyridinium-4-carboxaldehyde benzenesulfonate salt (Rapoport's salt, RS)[15]

  • Transamination Buffer: Phosphate buffer (50 mM), pH 6.5

  • Purification system (SEC or dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the transamination buffer to a concentration of 10-500 µM.[13]

    • Add a stock solution of PLP or RS to a final concentration of 10 mM for PLP or 100 mM for RS.[13][15]

    • Carefully adjust the pH to 6.5 if necessary.[13]

  • Incubation:

    • Incubate the reaction at 37°C for 4-20 hours for PLP or 60 minutes for RS.[13][15] The optimal time may vary depending on the protein.

  • Purification:

    • Remove the excess transamination reagent using SEC or extensive dialysis against a buffer at pH ~5.5 for the subsequent ligation step.

Part B: Oxime/Hydrazone Ligation

Materials:

  • N-terminally modified protein (containing a ketone/aldehyde)

  • Alkoxyamine- or hydrazide-functionalized molecule of interest

  • Ligation Buffer: Phosphate buffer (50 mM), pH 5.5

Procedure:

  • Ligation Reaction:

    • To the purified, transaminated protein, add the alkoxyamine- or hydrazide-functionalized molecule in a 10-50 fold molar excess.

    • Incubate the reaction at room temperature for 2-48 hours.[15]

  • Final Purification:

    • Purify the final protein conjugate using SEC or dialysis to remove unreacted labeling reagent.

  • Characterization:

    • Analyze the final product using SDS-PAGE and mass spectrometry to confirm successful conjugation.

Two-Step N-Terminal Modification Workflow cluster_0 Part A: Transamination cluster_1 Part B: Ligation Protein_Start Target Protein Transamination Incubate with PLP or RS (pH 6.5, 37°C) Protein_Start->Transamination Keto_Protein Keto/Aldehyde-modified Protein Transamination->Keto_Protein Purification1 Purification (SEC/Dialysis) Keto_Protein->Purification1 Ligation React with Alkoxyamine/ Hydrazide Probe (pH 5.5) Purification1->Ligation Final_Conjugate Final Protein Conjugate Ligation->Final_Conjugate Purification2 Purification (SEC/Dialysis) Final_Conjugate->Purification2

Caption: Workflow for two-step N-terminal protein modification.

Quantitative Data Summary

ParameterProtocol 1 (2-PCA)Protocol 2 (Transamination-Ligation)
Reagent 2-Pyridinecarboxaldehyde or derivativePyridoxal-5'-phosphate (PLP) or Rapoport's Salt (RS), followed by an alkoxyamine/hydrazide probe
pH 6.5 - 7.5Step A: 6.5, Step B: 5.5
Temperature 25 - 37°CStep A: 37°C, Step B: Room Temperature
Reaction Time 4 - 24 hoursStep A: 1-20 hours, Step B: 2-48 hours
Reagent Excess 20 - 100 foldStep A: High mM concentration, Step B: 10-50 fold
Key Intermediate ImineKetone or Aldehyde
Final Linkage ImidazolidinoneOxime or Hydrazone

Troubleshooting and Key Considerations

  • Low Reaction Yield:

    • Optimize the pH of the reaction buffer. The N-terminal α-amine needs to be sufficiently deprotonated to be nucleophilic.

    • Increase the molar excess of the pyridinecarboxaldehyde reagent.

    • Increase the reaction time or temperature.

    • For the two-step method, ensure complete removal of the transamination reagent before the ligation step.

  • Non-specific Labeling:

    • While highly selective, some non-specific labeling of lysine residues can occur, especially at higher pH values.[6] Perform the reaction at the lower end of the recommended pH range (e.g., pH 6.5-7.0).

    • Ensure the protein is pure and free of other primary amine-containing contaminants.

  • Protein Stability:

    • Some proteins may be sensitive to the reaction conditions (e.g., temperature, pH, or organic co-solvents). Perform initial stability tests if working with a sensitive protein.

  • Reagent Choice:

    • Consider using functionalized 2-PCA derivatives (e.g., 3-methoxy-2-pyridinecarboxaldehyde) for potentially faster reaction kinetics and more stable conjugates.[9][12]

    • For the two-step method, Rapoport's salt may offer faster transamination kinetics compared to PLP.[15]

Conclusion

N-terminal protein modification using pyridinecarboxaldehydes is a robust and highly selective method for producing homogenous bioconjugates.[8][9] The ability to modify native proteins without the need for genetic engineering makes this technique broadly applicable in academic research and industrial drug development.[2][5] By understanding the underlying chemistry and carefully optimizing the reaction conditions as outlined in these protocols, researchers can effectively leverage this powerful tool to advance their scientific goals.

References

  • Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC. (URL: [Link])

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH. (URL: [Link])

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (URL: [Link])

  • Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC. (URL: [Link])

  • N-terminal selective conjugation method widens the therapeutic window of antibody–drug conjugates by improving tolerability and stability - PMC. (URL: [Link])

  • Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • N-terminal specific protein modification. (URL: [Link])

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification - ChemRxiv. (URL: [Link])

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PMC. (URL: [Link])

  • Characterization of pyridoxal 5'-phosphate affinity labeling of band 3 protein. Evidence for allosterically interacting transport inhibitory subdomains - PubMed. (URL: [Link])

  • Copper(II)-mediated N-terminal modification of proteins with maleimide derivatives - ChemRxiv. (URL: [Link])

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. (URL: [Link])

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N‑Terminal Protein Modification - ACS Figshare. (URL: [Link])

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification | ChemRxiv. (URL: [Link])

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - PubMed. (URL: [Link])

  • N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PMC. (URL: [Link])

  • Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - NIH. (URL: [Link])

  • Removal of the N-Terminal Residue of a Protein after Transamination - Portland Press. (URL: [Link])

  • Applications of the PLP labelling method for profiling structural... - ResearchGate. (URL: [Link])

  • Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. (URL: [Link])

  • Two-step N-terminal protein labeling. (a) Transamination reaction with... - ResearchGate. (URL: [Link])

  • One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. (URL: [Link])

  • Cytosolic Delivery of Proteins Using Amphiphilic Polymers with 2‑Pyridinecarboxaldehyde Groups for Site-Selective Attachment. (URL: [Link])

  • Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives By James Irving MacDonald - eScholarship.org. (URL: [Link])

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | JACS Au - ACS Publications. (URL: [Link])

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - White Rose Research Online. (URL: [Link])

  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC. (URL: [Link])

  • Structural and Functional Analysis of the Pyridoxal Phosphate Homeostasis Protein YggS from Fusobacterium nucleatum - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Troubleshooting low yield in reactions with 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Reagent

4-Pyridinecarboxaldehyde (CAS: 872-85-5) is a notorious "trap" for researchers transitioning from benzene chemistry to heterocyclic chemistry. While it appears structurally similar to benzaldehyde, the pyridine nitrogen introduces three critical failure modes that do not exist for its carbocyclic analog:

  • Amphiphilicity: It hides in the aqueous phase during workup.

  • Autoxidation: It degrades rapidly to isonicotinic acid, which acts as a catalyst poison or stoichiometric inhibitor.

  • Lewis Basicity: The nitrogen atom coordinates to metal catalysts (Pd, Cu, Ni), killing catalytic cycles.

This guide moves beyond standard protocols to address the mechanistic causes of low yield.

Module 1: Pre-Reaction Quality Control

Symptom: Starting material is dark red/brown or contains solids. Diagnosis: Significant oxidation to isonicotinic acid.

Commercial 4-PCA is unstable. The "red oil" often observed is a mixture of the aldehyde, isonicotinic acid (oxidation product), and polymerized material. Using this without purification is the #1 cause of reaction failure, as isonicotinic acid can neutralize basic catalysts or protonate nucleophiles.

Protocol A: Restoration of Reagent Quality

Do not trust "98%" labels on bottles opened more than 1 month ago.

ParameterSpecification
Appearance (Pure) Colorless to pale yellow oil
Appearance (Degraded) Red/Brown oil or liquid with white precipitate
Boiling Point 71–73 °C at 10–13 mmHg [1]
Storage 2–8 °C under Argon/Nitrogen (Strictly anhydrous)

Purification Step-by-Step:

  • Vacuum Distillation (Recommended): Distill under reduced pressure (10–15 mmHg). Collect the fraction boiling at 71–73 °C.

    • Critical: Discard the first 10% (fore-run) containing water/light impurities.

    • Critical: Do not distill to dryness to avoid polymerization of the residue.

  • Rapid Storage: Immediately store under an inert atmosphere (Ar/N2) in a parafilm-sealed or septum-capped vial at 4°C.

Module 2: The "Amphiphilic Trap" (Workup & Isolation)

Symptom: Reaction TLC shows full conversion, but mass recovery after extraction is <30%. Diagnosis: Product loss to the aqueous phase due to incorrect pH or lack of ionic strength.

Unlike benzaldehyde, 4-PCA and its derivatives are highly water-soluble, especially at acidic pH (where the N is protonated) or very basic pH (where side products like acids are deprotonated).

The pH Extraction Window

You must target the Isoelectric/Neutral Window .

  • pH < 4: Pyridine ring is protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Soluble in water. 
    
  • pH > 10: Risk of Cannizzaro reaction or hydrolysis of sensitive groups.

  • Target pH: 8.0 – 9.0 (Weakly basic).

Protocol B: The "Salting-Out" Extraction
  • Quench: Stop reaction.

  • pH Adjustment:

    • Carefully adjust the aqueous layer pH to 8–9 using Saturated

      
       or 
      
      
      
      .[1]
    • Why? This ensures the pyridine nitrogen is free base (neutral) and lipophilic.

  • Saturation: Add solid NaCl until the aqueous layer is saturated (brine).

    • Why? This exploits the "Salting Out" effect, forcing the organic organic molecule out of the water.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Diethyl ether is often too non-polar to extract pyridine derivatives efficiently.

  • Repetition: Perform 3–4 extractions. Pyridines partition slowly.

Module 3: Reaction Optimization

Scenario A: Condensation Reactions (Aldol, Knoevenagel, Wittig)

Issue: Low yield, formation of isonicotinic acid and 4-pyridinemethanol. Root Cause: The Cannizzaro Reaction .[2][3][4][5][6] In strong base (NaOH, KOH), 4-PCA undergoes self-disproportionation rapidly because the electron-deficient ring makes the aldehyde highly electrophilic [2].

Troubleshooting:

  • Switch Bases: Replace hydroxide/alkoxide bases with amine bases (Piperidine, Et3N) or weak inorganic bases (

    
    ).
    
  • Knoevenagel Specific: Use the Lehnert Reagent (

    
     + Pyridine) or glacial acetic acid/ammonium acetate buffer to avoid high pH.
    
Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

Issue: No reaction or catalyst "death" (black precipitate). Root Cause: N-Coordination (Catalyst Poisoning) . The pyridine nitrogen is a better ligand than your phosphine ligands. It binds to the Pd/Cu center, displacing the ligand and shutting down the catalytic cycle.

Troubleshooting:

  • Ligand Overload: Increase the ligand-to-metal ratio (e.g., 4:1 instead of 2:1 for

    
    ).
    
  • Bulky Ligands: Use bulky phosphines (e.g., XPhos, SPhos) or NHC ligands that sterically prevent the pyridine nitrogen from binding.

  • Lewis Acid Additive: In rare cases, adding a stoichiometric Lewis Acid (like

    
    ) can "tie up" the pyridine nitrogen, though this may deactivate the aldehyde.
    

Visual Troubleshooting Guides

Figure 1: The Yield Loss Decision Tree

Use this logic flow to identify where your mass is disappearing.

TroubleshootingFlow Start Low Yield with 4-PCA CheckColor Is Starting Material Red/Brown? Start->CheckColor Purify Distill (10-15 mmHg, 71°C) CheckColor->Purify Yes ReactionType Identify Reaction Class CheckColor->ReactionType No (Colorless) Purify->ReactionType Condensation Condensation (Aldol/Wittig) ReactionType->Condensation Coupling Metal Coupling (Suzuki/Heck) ReactionType->Coupling Cannizzaro Check for Cannizzaro (Acid/Alcohol byproducts) Condensation->Cannizzaro Strong Base Used? Poisoning Catalyst Poisoning (N-binding) Coupling->Poisoning Standard Ligands? Workup Workup Check: Is Product in Aqueous? Cannizzaro->Workup Adjust Base Poisoning->Workup Use Bulky Ligands Soln Adjust pH to 8-9 Saturate with NaCl Workup->Soln Check pH

Caption: Logical workflow for diagnosing yield loss. Note that purity is the prerequisite for all subsequent troubleshooting.

Figure 2: The Amphiphilic Trap (pH vs. Solubility)

Visualizing why pH control is the single most critical factor in isolation.

SolubilityTrap Acid pH < 4 (Acidic) AcidState Protonated (PyH+) Water Soluble (Stays in Aqueous) Acid->AcidState Neutral pH 8 - 9 (Weak Base) NeutralState Free Base (Py) Organic Soluble (Extractable) Neutral->NeutralState Base pH > 11 (Strong Base) BaseState Unstable Cannizzaro Risk (Degradation) Base->BaseState

Caption: The "Goldilocks Zone" for extraction. Deviating from pH 8-9 results in loss to the aqueous layer or chemical degradation.

Frequently Asked Questions (FAQ)

Q: Can I store 4-PCA in the fridge without inert gas? A: No. Even at 4°C, oxygen permeates standard caps. The aldehyde will oxidize to isonicotinic acid (white solid). If you see white solids in your yellow oil, you must filter and distill before use.

Q: I am doing a reductive amination, but the imine isn't forming. Why? A: 4-PCA hydrates readily in water/methanol. Ensure you are using anhydrous solvents and a drying agent (


 or molecular sieves) during the imine formation step to push the equilibrium forward.

Q: Why does my reaction turn black immediately upon adding the Pd catalyst? A: This is characteristic of amine-coordination to Palladium. The pyridine nitrogen is displacing your phosphine ligands. Switch to a pre-catalyst system (like Pd(dppf)Cl2) or add the ligand in excess (4 equiv relative to Pd).

References

  • ChemicalBook. (2025). 4-Pyridinecarboxaldehyde Physical Properties and Safety Data. Retrieved from

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction Mechanism and Scope. Retrieved from

  • BenchChem. (2025).[7][8] Protocols for the Synthesis and Purification of 4-Pyridinecarboxaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from

Sources

Technical Support Center: Handling & Stabilization of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-PCA-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Instability Mechanism

4-Pyridinecarboxaldehyde (4-PCA) is notoriously unstable due to two synergistic structural features:

  • The Aldehyde Group: Susceptible to radical autoxidation , rapidly converting to isonicotinic acid (a white solid) upon exposure to atmospheric oxygen.

  • The Pyridine Ring: The basic nitrogen atom (

    
    ) can react with the newly formed acid to form salts, or catalyze condensation reactions (aldol-type) leading to dark, viscous oligomers.
    

The Failure Mode: If your yellow liquid has turned dark brown or developed a white crust, autoxidation has already occurred . The resulting isonicotinic acid acts as an autocatalyst for further decomposition.

Module 1: Pre-Reaction Diagnostics & Purification

Use this module if your reagent bottle shows signs of degradation before you even start.

Visual Inspection Guide
ObservationDiagnosisAction Required
Clear / Pale Yellow Liquid Healthy ReagentProceed to Reaction (Use Inert Techniques).
White Solid / Crust Partial Oxidation (Isonicotinic Acid formation)MANDATORY: Vacuum Distillation.
Dark Brown / Black Viscous Liquid Polymerization / Advanced DecompositionHigh Risk: Distill if >50% liquid; otherwise discard.
Protocol: Rescue by Vacuum Distillation

Do not attempt to purify via column chromatography on silica gel without buffering; the acidic nature of silica will bind the basic pyridine ring and catalyze degradation.

The "Gold Standard" Purification Workflow:

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum required (<10 mmHg).

  • Temperature: Boiling point is 71–73 °C at 10–13 mmHg .

  • Additives: Add a few crystals of BHT (butylated hydroxytoluene) to the pot to inhibit radical polymerization during heating.

PurificationWorkflow Impure Degraded 4-PCA (Liquid + Solid) Filter Filtration (Remove bulk solid) Impure->Filter  Step 1 Distill Vacuum Distillation (71-73°C @ 10mmHg) Filter->Distill  Step 2 (+BHT) Pure Pure 4-PCA (Pale Yellow Liquid) Distill->Pure  Collection Storage Immediate Storage (Ar/N2, +4°C) Pure->Storage  Step 3

Figure 1: Purification workflow to restore oxidized 4-pyridinecarboxaldehyde.

Module 2: Reaction Execution (The "Air-Free" Standard)

Preventing oxidation during the reaction requires eliminating dissolved oxygen, which acts as a radical initiator.

Critical Control Point: Solvent Degassing

Simply sparging with nitrogen is often insufficient for sensitive radical chemistry. You must remove dissolved oxygen using the Freeze-Pump-Thaw method or vigorous sparging with argon (which is heavier than air and blankets the solvent).

Comparative Solvent Prep Table:

Method Oxygen Removal Efficiency Recommended For 4-PCA?
Sonication Low ❌ No
N2 Sparging (Balloon) Moderate ⚠️ Only for short (<1 hr) reactions
Argon Sparging (Active) High ✅ Acceptable for most uses

| Freeze-Pump-Thaw | Ultra-High | ✅ Best Practice for catalytic steps |

Protocol: The "Schlenk" Transfer

Never pour 4-PCA through open air. Use this closed-loop transfer method:

  • Equilibrate: Ensure the reagent bottle and reaction vessel are both under positive pressure of Nitrogen/Argon.

  • Syringe Prep: Purge a glass syringe with inert gas 3 times.

  • Transfer: Insert the needle through the septum of the reagent bottle, withdraw the liquid, and immediately inject it into the reaction vessel through its septum.

  • Seal: Parafilm all septa immediately after puncture.

ReactionLogic Start Reaction Planning Solvent Solvent Choice Start->Solvent Degas Degas: Freeze-Pump-Thaw Solvent->Degas  Remove O2 Reagent Add 4-PCA via Syringe Degas->Reagent  Inert Transfer Atmosphere Maintain Positive Pressure (Ar/N2) Reagent->Atmosphere Monitor Monitor via TLC/NMR (Avoid opening flask) Atmosphere->Monitor

Figure 2: Logical flow for setting up an oxidation-resistant reaction environment.

Module 3: Long-Term Storage Strategy

How to keep the remaining reagent viable for months.

  • Container: Store in a Schlenk tube with a high-vacuum Teflon valve or a bottle with a Sure/Seal crimp cap. Do not store in a standard screw-cap vial; they are not gas-tight.

  • Atmosphere: Backfill with Argon (preferred over Nitrogen due to density).

  • Temperature: Store at 2–8°C .

  • Physical Barrier: Wrap the container in aluminum foil to prevent photo-oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify 4-PCA? A: Proceed with caution. The basic pyridine nitrogen will interact strongly with acidic silanols on standard silica gel, causing streaking and loss of material.

  • Solution: Deactivate the silica by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the acidic sites.

Q: My reaction turned black immediately upon adding 4-PCA. What happened? A: This is likely a "Cannizzaro" disproportionation or polymerization event. If your reaction mixture was strongly basic (e.g., using NaOH or NaH), the aldehyde can self-react.

  • Troubleshooting: Ensure your base is added after the aldehyde is protected or complexed, or switch to a milder non-nucleophilic base (like LiHMDS or LDA) at low temperatures (-78°C).

Q: Why does the liquid turn solid? A: The solid is isonicotinic acid , formed by the reaction:



This acid can then protonate the remaining aldehyde, making it more electrophilic and prone to further degradation.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Pyridinecarboxaldehyde.[1] (Accessed 2024).[2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • ChemicalBook. 4-Pyridinecarboxaldehyde Properties & Stability.

Sources

Optimization of catalyst for condensation reactions involving 4-formylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Application Note & Troubleshooting Center for researchers working with heteroaromatic aldehydes.

Core Directive: The Reactant Paradox

Status: CRITICAL PRE-CHECK

Before optimizing your catalyst, you must validate the integrity of your 4-formylpyridine (4-FP). Unlike benzaldehyde, 4-FP possesses a basic pyridine nitrogen that creates unique stability challenges.

The Issue: 4-FP is highly susceptible to autoxidation to isonicotinic acid and photolytic degradation .

  • Symptom: Reactant appears dark brown/red (pristine 4-FP is a pale yellow liquid/low-melting solid).

  • Consequence: Isonicotinic acid formation neutralizes basic catalysts (e.g., piperidine, amines), stalling Knoevenagel or Aldol reactions immediately.

Protocol 1.1: Reactant Purification Workflow

Do not use "off-the-shelf" 4-FP for kinetic studies without verification.

Method A: Vacuum Distillation (Standard)

  • Distill under reduced pressure (bp ~104–105 °C at 757 mmHg, but significantly lower under high vacuum).

  • Store under Argon at 4°C.

Method B: Bisulfite Adduct (For heavily degraded samples) If distillation is not feasible, regenerate the aldehyde chemically.

  • Dissolve crude 4-FP in saturated NaHSO₃ solution.

  • Wash the aqueous phase with diethyl ether (removes non-aldehyde impurities).

  • Treat the aqueous phase with Na₂CO₃ (solid) to release the aldehyde.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Catalyst Selection & Optimization

Scope: Knoevenagel, Schiff Base, and Aldol Condensations.

Homogeneous Catalysis (Bench Standard)

For standard screenings, the Piperidine/Acetic Acid system is the baseline, but it often fails with 4-FP due to the "Pyridine N-Interference" (see Troubleshooting).

Catalyst SystemLoadingSolventTempBest For
Piperidine / AcOH 10-20 mol%EtOH or TolueneRefluxStandard Knoevenagel (Malononitrile)
L-Proline 10-20 mol%MeOHRT"Green" Aldol / Mild conditions
Zn(OTf)₂ 5 mol%Toluene80°CSchiff Base (difficult amines)
Acetic Acid (Glacial) CatalyticEtOHRefluxSchiff Base (Standard)
Heterogeneous Catalysis (High Performance)

Recent literature suggests heterogeneous systems prevent the "dimerization" side-reactions common with 4-FP.

  • Amino-Functionalized MCM-41: Mesoporous silica modified with amine groups.[1]

    • Advantage:[2][3][4][5][6] High surface area prevents intermolecular pyridine interactions.

    • Performance: >90% conversion in Knoevenagel reactions with high reusability (up to 4 cycles).[1]

  • MOFs (e.g., Pyridine-2,3-dicarboxylate based):

    • Mechanism:[2][3][6][7][8][9][10][11] The porous structure acts as a "molecular flask," isolating the reactants and preventing bulk polymerization.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion despite adding more catalyst. Why?

Diagnosis: Catalyst Poisoning via Coordination. Mechanism: The nitrogen atom on the 4-FP ring is a Lewis base. If you are using a Lewis Acid catalyst (e.g., ZnCl₂, Cu(OTf)₂), the 4-FP substrate might be coordinating to the metal center through the pyridine nitrogen rather than the aldehyde oxygen, deactivating the catalyst. Solution:

  • Switch to Organocatalysis: Use metal-free systems (Piperidine/AcOH or L-Proline).

  • Protic Solvent Assist: Use Ethanol/Water mixtures. The solvent hydrogen bonds to the pyridine nitrogen, blocking it from interfering with the catalyst.

Q2: I see a new spot on TLC that isn't product or starting material (Rf ~ 0.0).

Diagnosis: Isonicotinic Acid Formation. Cause: Air leak in the reaction vessel. In basic media, 4-FP oxidizes rapidly. Fix: Degas all solvents with Nitrogen/Argon for 15 mins prior to use. Add a radical scavenger (e.g., BHT) if the reaction requires long reflux times.

Q3: Schiff Base reaction reverses during workup.

Diagnosis: Hydrolysis of the Imine. Context: Electron-deficient aldehydes like 4-FP form unstable imines (Schiff bases) that hydrolyze easily upon exposure to atmospheric moisture or aqueous wash steps. Protocol:

  • Do NOT wash with water.

  • Filter the reaction mixture through a pad of Celite/MgSO₄ to remove the catalyst.

  • Evaporate solvent and recrystallize from anhydrous ether/hexane.

  • Desiccant: Run the reaction with 4Å Molecular Sieves or a Dean-Stark trap to drive the equilibrium.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic pathway.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed / Low Yield CheckColor Is Reactant Dark Brown? Start->CheckColor Purify Purify 4-FP (Distill/Bisulfite) CheckColor->Purify Yes CheckCat Catalyst Type? CheckColor->CheckCat No (Pale Yellow) LewisAcid Lewis Acid (Metal) CheckCat->LewisAcid Organo Organocatalyst (Base) CheckCat->Organo Coordination Issue: Pyridine N-Coordination Solution: Switch to Protic Solvent LewisAcid->Coordination Oxidation Issue: Acid Neutralization Solution: Degas Solvents Organo->Oxidation

Caption: Diagnostic workflow for identifying failure modes in 4-FP condensation reactions.

Diagram 2: Knoevenagel Mechanism (Base Catalyzed)

Mechanism Substrate 4-Formylpyridine NucleophilicAttack 2. Nucleophilic Attack (Carbanion -> C=O) Substrate->NucleophilicAttack ActiveMethylene Active Methylene (e.g., Malononitrile) Deprotonation 1. Deprotonation (Catalyst Base) ActiveMethylene->Deprotonation Deprotonation->NucleophilicAttack Intermediate Alkoxide Intermediate NucleophilicAttack->Intermediate Elimination 3. Elimination (-H2O) Intermediate->Elimination Product Condensation Product (Alkene) Elimination->Product

Caption: Step-wise mechanistic flow for base-catalyzed condensation of 4-FP.

References

  • Pandey, R., et al. (2021).[11] Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.

  • Vunain, E., et al. (2013). Amino-Functionalized MCM-41: Active Heterogeneous Catalysts for Knoevenagel Condensation Reactions. Journal of Sol-Gel Science and Technology.

  • BenchChem Technical Support. (2025). 4-Pyridinecarboxaldehyde: Properties, Purification, and Applications.

  • Hanapi, A., et al. (2023).[2] Synthesis of Schiff Base Compounds from 4-Formylpyridine and p-Anisidine Using Sonication Method. Proceedings of the International Conference on Green Technology.

  • NIST Chemistry WebBook. 4-Pyridinecarboxaldehyde Data and Spectral Information.

Sources

Technical Support Center: 4-Pyridinecarboxaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification and handling of 4-Pyridinecarboxaldehyde (4-PCA) . It is designed for researchers encountering stability issues, impurities, or yield losses during post-synthesis processing.

Ticket ID: 4PCA-PUR-001 Status: Active Severity: High (Stability Sensitive) Assigned Specialist: Senior Application Scientist

Critical Alerts & Stability Profile

Before initiating any purification protocol, review the stability matrix below. 4-Pyridinecarboxaldehyde is deceptively unstable; while it appears as a simple aromatic aldehyde, the pyridine nitrogen introduces basicity that catalyzes self-condensation, while the aldehyde moiety is prone to rapid oxidation.

ParameterSpecification / BehaviorCritical Action
Physical State Liquid at RT (MP: -3 to +8°C).Do not freeze-thaw repeatedly. Store at 2–8°C.
Oxidation Rapidly oxidizes to Isonicotinic Acid in air.Store under Argon/Nitrogen.
Polymerization Darkens/thickens upon standing (aldol-type condensation).Distill immediately before use if color is dark brown.
Water Solubility Soluble/Miscible.[1][2]Avoid excessive aqueous washes without salting out.

Diagnostic Hub (Troubleshooting FAQs)

Q1: My product turned from pale yellow to dark brown/black overnight. Is it ruined?

Diagnosis: This indicates polymerization or oxidation. The "tar" is often a surface layer or oligomers. Solution: Not necessarily ruined. Perform a Vacuum Distillation (SOP-01) . The monomeric aldehyde will distill over, leaving the polymerized "tar" in the pot. If the bulk is solid, it may be irreversible.

Q2: I see a significant impurity peak at ~8.8 ppm (doublet) and loss of the aldehyde proton at ~10.1 ppm. What is this?

Diagnosis: This is Isonicotinic Acid , the oxidation product. The aldehyde proton signal disappears as it converts to the carboxylic acid. Solution: If the acid content is high (>10%), the product will likely be a solid suspension.

  • Quick Fix: Filter the liquid through a sintered glass funnel; the acid is less soluble in the neat aldehyde.

  • Purification: Use SOP-02 (Bisulfite Extraction) to selectively pull the aldehyde into the aqueous phase, leaving the acid (as a salt) or other non-aldehydes behind, then regenerate.

Q3: I tried a silica column, but my yield was <40%, and the bands streaked.

Diagnosis: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on silica gel, causing peak tailing and irreversible adsorption. Solution:

  • Deactivate Silica: Pre-wash the column with 1-2% Triethylamine (Et3N) in the mobile phase.

  • Switch Phase: Use Neutral Alumina instead of Silica.

  • Recommended Method: Switch to Distillation (SOP-01) for better recovery.

Workflow Decision Matrix

Use the following logic flow to select the appropriate purification method based on your impurity profile.

PurificationLogic cluster_legend Method Selection Start Start: Impure 4-PCA CheckImpurity Analyze Impurity Profile (NMR / TLC) Start->CheckImpurity IsSolid Is the bulk material solid or heavily tarred? CheckImpurity->IsSolid IsAcid Major Impurity: Isonicotinic Acid? IsSolid->IsAcid No (Liquid) Filtration Mechanical Filtration (Remove Solid Acid) IsSolid->Filtration Yes (Solids present) IsStart Major Impurity: 4-Picoline / Alcohol? IsAcid->IsStart No Bisulfite SOP-02: Bisulfite Adduct (Best for Specific Removal) IsAcid->Bisulfite Yes (>5% Acid) Distillation SOP-01: Vacuum Distillation (Best for Purity & Yield) IsStart->Distillation Yes (Volatile Impurity) IsStart->Distillation Unsure / General Clean-up Filtration->Distillation Filtrate

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and impurity identification.

Standard Operating Procedures (SOPs)

SOP-01: Vacuum Distillation (Gold Standard)

Recommended for: Removal of polymers, colored impurities, and volatile starting materials (4-picoline).

Technical Rationale: 4-PCA has a high boiling point at atmospheric pressure, which promotes decomposition. Vacuum distillation lowers the thermal stress.

Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

  • Vacuum: Apply high vacuum (<10 mmHg is ideal).

  • Heating: Heat the oil bath gradually.

    • Target BP: 71–73 °C at 10 mmHg (or ~82°C at 16 mmHg).

  • Collection:

    • Fraction 1: Discard the first few drops (may contain 4-picoline or water).

    • Main Fraction: Collect the clear, colorless liquid.

    • Pot Residue: Do not distill to dryness; leave the dark polymerized residue behind.

  • Storage: Immediately flush the receiving flask with Argon, seal, and store at 4°C.

SOP-02: Sodium Bisulfite Adduct Purification

Recommended for: Separating 4-PCA from non-aldehyde impurities (e.g., 4-picoline, esters) when distillation is not feasible.

Technical Rationale: Aldehydes form water-soluble bisulfite adducts. Impurities remain in the organic phase. The aldehyde is then regenerated.[2] Note: 4-PCA is water-soluble; strictly follow the "Salting Out" step to ensure recovery.

Protocol:

  • Adduct Formation:

    • Dissolve crude 4-PCA in a minimal amount of Ethyl Acetate (EtOAc) .

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Stir vigorously for 30–60 minutes. The aldehyde converts to the water-soluble sulfonate salt.

  • Wash:

    • Transfer to a separatory funnel.[2][3] Separate the layers.

    • Keep the Aqueous Layer (Contains Product).

    • Wash the aqueous layer 2x with EtOAc to remove non-aldehyde impurities.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add Sodium Carbonate (Na2CO3) or 10% NaOH until pH ~10–11. Caution: Exothermic.

    • The free aldehyde will be liberated.

  • Extraction (Critical Step):

    • Saturate the aqueous solution with NaCl (solid) to reduce the water solubility of 4-PCA (Salting Out).

    • Extract 3x with Dichloromethane (DCM) (DCM is better than EtOAc for extracting pyridines).

  • Finishing:

    • Dry combined organics over Na2SO4.

    • Concentrate under reduced pressure (keep bath <40°C).

References

  • Lilly Research Laboratories. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde. Link

  • BenchChem. (2025). Technical Support: Aldehyde Purification via Bisulfite Adducts. Link

  • PubChem. (2025). Compound Summary: 4-Pyridinecarboxaldehyde.[1][5][6][7][8][9][10] National Library of Medicine. Link

  • University of Rochester. (n.d.). Brindle Bisulfite Workup for Purification of Aldehydes. Link

Sources

Identifying and minimizing side products in 4-Pyridinecarboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Pyridinecarboxaldehyde (4-PCA) Subject: Minimizing Side Products & Impurity Profiling Ticket Priority: High (Reagent Instability & Reactivity Control)

Executive Summary

4-Pyridinecarboxaldehyde (4-PCA) is a versatile but notoriously unstable heterocyclic building block.[1] Unlike benzaldehyde, the electron-deficient pyridine ring renders the aldehyde group hyper-reactive toward nucleophiles (including water) and highly susceptible to auto-oxidation.[1]

This guide addresses the three most common user complaints:

  • "My liquid reagent turned into a white solid." (Oxidation/Polymerization)

  • "I have low yields in reductive aminations." (Competitive Reduction)

  • "The aldehyde disappeared under basic conditions." (Cannizzaro Disproportionation)

Module 1: Reagent Integrity & Storage

The First Line of Defense

Users often mistake the degradation of 4-PCA for "bad batches." The compound degrades via two primary pathways: Auto-oxidation to isonicotinic acid (white solid) and Oligomerization (viscous yellow/brown oil).[1]

Diagnostic: Is my reagent compromised?
ObservationDiagnosisRoot CauseAction
White Precipitate Isonicotinic AcidAir exposure (Auto-oxidation)Filter solid; use filtrate if >90% pure.[1]
Viscous/Gooey Oligomers/PolymersLight/Heat exposureDiscard. Purification is difficult.[1]
Cloudy Liquid Hydrate FormationMoisture ingressDry with MgSO₄ or molecular sieves.[1]
Protocol: The "Inert & Cold" Standard
  • Storage: Store at 2–8°C under Argon (Nitrogen is acceptable, Argon is heavier and better for liquids).

  • Handling: Allow the bottle to warm to room temperature before opening to prevent condensation (water triggers hydrate formation).

Module 2: Visualizing Degradation Pathways

Understanding the Enemy

The following diagram illustrates how 4-PCA degrades before you even start your reaction.

degradation_pathways cluster_legend Status PCA 4-Pyridinecarboxaldehyde (Active Reagent) Acid Isonicotinic Acid (White Solid - DEAD END) PCA->Acid O2 (Air) Auto-oxidation Hydrate Gem-diol (Hydrate) (Equilibrium Species) PCA->Hydrate H2O Reversible Alcohol 4-Pyridinemethanol (Side Product) PCA->Alcohol Base (OH-) Cannizzaro Rxn Polymer Oligomers (Viscous Oil) PCA->Polymer Light/Heat Radical mechanism Safe Usable Risk Interferes Dead Impurity

Figure 1: Degradation pathways of 4-Pyridinecarboxaldehyde.[2][3][4] Note that Hydration is reversible, but Oxidation and Cannizzaro disproportionation are irreversible.

Module 3: Troubleshooting Reductive Amination

Issue: "I see the imine formed by TLC, but after adding the reducing agent, I get a mixture of amine and 4-pyridinemethanol."

Mechanism of Failure: The pyridine ring is electron-withdrawing, making the aldehyde carbonyl highly electrophilic. It reduces faster than the imine if the reducing agent is too strong or if the equilibrium hasn't fully shifted to the imine.

Optimization Protocol
  • Dehydration is Critical: Unlike benzaldehyde, you cannot rely on passive equilibrium.

    • Add: Activated 4Å Molecular Sieves or Ti(OiPr)₄ (Titanium isopropoxide) to scavenge water.

  • Stepwise Addition (Indirect Method):

    • Step A: Stir Aldehyde + Amine + Drying Agent in MeOH/DCM for 2–4 hours. Confirm imine formation by NMR (disappearance of CHO peak at ~10 ppm).

    • Step B: Cool to 0°C.[1]

    • Step C: Add Reducing Agent.[1][5][6][7][8][9]

  • Select the Correct Reducing Agent:

ReagentStrengthRisk LevelRecommendation
NaBH₄ StrongHigh Reduces unreacted aldehyde to alcohol immediately.[1] Avoid if possible.
NaBH₃CN MildLow Classic choice.[1] Works at pH 5–6.[1] Toxic (Cyanide).
STAB (NaBH(OAc)₃)MildLowest Gold Standard. Selective for imines over aldehydes.[1]
Troubleshooting Decision Tree

reductive_amination_fix Start Problem: Low Yield / Side Products CheckImine Check Imine Formation (NMR/TLC) Start->CheckImine IminePoor Imine Incomplete CheckImine->IminePoor Aldehyde remains ImineGood Imine Complete CheckImine->ImineGood Aldehyde consumed AddAcid Add 1-5% Acetic Acid (Catalyze formation) IminePoor->AddAcid CheckReductant Which Reducing Agent? ImineGood->CheckReductant AddSieves Add 4Å Mol. Sieves (Remove Water) AddAcid->AddSieves UseNaBH4 Using NaBH4? CheckReductant->UseNaBH4 SwitchSTAB SWITCH TO STAB (NaBH(OAc)3) Prevents aldehyde reduction UseNaBH4->SwitchSTAB Yes (Causing Alcohol impurity)

Figure 2: Logic flow for optimizing reductive amination yields.[1]

Module 4: The "Cannizzaro" Trap (Basic Conditions)

Issue: "My aldehyde disappeared during a Knoevenagel condensation using NaOH/KOH."

Analysis: 4-PCA lacks alpha-hydrogens. In the presence of strong bases (NaOH, KOH) and water, it undergoes the Cannizzaro Reaction , disproportionating into 4-Pyridinemethanol and Isonicotinic Acid [1].

Solution:

  • Switch Bases: Use non-nucleophilic organic bases (DBU, DIPEA) or weaker inorganic bases (K₂CO₃/Piperidine) instead of Hydroxide.

  • Exclude Water: Run the reaction in anhydrous conditions. The Cannizzaro mechanism requires OH⁻ or water to proceed.[10]

Module 5: Purification Technique (The Bisulfite Adduct)

The "Secret Weapon" for Purification

Distilling 4-PCA is risky due to thermal instability. The most reliable method to purify crude 4-PCA or recover it from a reaction mixture is via Bisulfite Adduct formation [2].

Protocol:

  • Formation: Dissolve crude oil in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃).[11]

  • Isolation: A white solid (the bisulfite adduct) will precipitate. Filter and wash with Ether (removes organic impurities).

  • Regeneration: Suspend the solid in water/DCM. Slowly add 10% Na₂CO₃ (or NaOH) until basic. The aldehyde regenerates and partitions into the DCM layer.

  • Dry: Separate DCM, dry over MgSO₄, and concentrate.

References

  • Cannizzaro Reaction Mechanism. Wikipedia / Organic Chemistry Portal.[1] The base-induced disproportionation of non-enolizable aldehydes.[1][12][13] Link

  • Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Support. Protocol for separating aldehydes from mixtures using sodium bisulfite.[1][11][14] Link

  • Reductive Amination Guidelines. Master Organic Chemistry. Comparison of NaBH4, NaCNBH3, and STAB for selective reduction.[8] Link

  • 4-Pyridinecarboxaldehyde Safety & Handling. Fisher Scientific / ThermoFisher SDS. Hazard identification and storage requirements.[1][15][16] Link[1]

Sources

Technical Support Center: Enhancing Reactant Solubility in 4-Pyridinecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Pyridinecarboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with reactant solubility, a common hurdle in achieving optimal reaction kinetics and yields. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering robust, field-tested troubleshooting strategies and detailed protocols.

The synthesis of 4-Pyridinecarboxaldehyde, a critical intermediate in medicinal chemistry and organic synthesis, often involves the oxidation of 4-picoline (4-methylpyridine).[1][2] A frequent challenge in this process is the poor mutual solubility of the nonpolar organic substrate (4-picoline) and the polar or ionic oxidizing agents and catalysts. This immiscibility creates a heterogeneous reaction environment, leading to slow reaction rates, incomplete conversion, and inconsistent results. This guide provides a structured approach to diagnosing and solving these solubility issues.

Understanding the Core Solubility Challenge

The fundamental issue arises from the phase separation between reactants. Typically, the 4-picoline resides in an organic phase, while the oxidant (e.g., metal salts, permanganates) is often soluble only in an aqueous or highly polar phase. Without effective mixing at the molecular level, the reaction is confined to the limited interface between these phases.

cluster_main Slow & Inefficient Conversion cluster_organic Organic Phase cluster_aqueous Aqueous/Polar Phase picoline 4-Picoline interface Limited Reaction at Interface → oxidant Oxidant (e.g., MnO₄⁻)

Caption: Biphasic system limiting reactant interaction.

Troubleshooting FAQs: From Diagnosis to Solution

This section addresses the most common questions encountered during 4-Pyridinecarboxaldehyde synthesis, providing direct answers and actionable advice.

Q1: My 4-picoline and inorganic oxidant are in separate layers. What is my first troubleshooting step?

Your first and most critical step is to evaluate your solvent system. The ideal solvent or solvent mixture should dissolve all reactants to create a homogeneous single-phase system. 4-picoline itself is soluble in a wide range of organic solvents.[3] The challenge lies in dissolving the typically polar, inorganic oxidant.

Actionable Advice:

  • Review the Literature: Search for syntheses using similar classes of oxidants to identify proven solvent systems. Acetic acid, for example, is frequently used as a solvent for the oxidation of picolines with metal salt catalysts like Co(OAc)₂ and Mn(OAc)₂.[4][5]

  • Consider Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be excellent choices as they possess high polarity, enabling them to dissolve some inorganic salts while also being fully miscible with organic substrates like 4-picoline. A method for preparing 4-pyridinecarboxaldehyde from 4-cyanopyridine utilizes a DMSO and water mixture.[6][7]

Q2: I cannot find a single solvent that dissolves everything. What are my options?

When a single solvent is ineffective, two powerful techniques should be considered: co-solvency and Phase-Transfer Catalysis (PTC) .

  • Co-solvency: This involves using a mixture of two or more miscible solvents. One solvent is chosen to primarily dissolve the organic substrate (e.g., toluene), while a second, more polar solvent is added to dissolve the oxidant (e.g., DMSO). The goal is to find a ratio that creates a single homogeneous phase for all reactants. This is a common and highly effective strategy.[8]

  • Phase-Transfer Catalysis (PTC): If your reactants are fundamentally immiscible (e.g., 4-picoline in hexane and potassium permanganate in water), a PTC is the ideal solution. This technique is specifically designed to transport a reactant from one phase to another to enable a reaction.[9][10]

Q3: How does Phase-Transfer Catalysis (PTC) work for this synthesis?

A phase-transfer catalyst is a molecule with both hydrophilic (water-loving) and lipophilic (oil-loving) properties. For the oxidation of 4-picoline, the PTC, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a phosphonium salt, facilitates the reaction as follows:

  • Anion Exchange: In the aqueous phase, the positively charged quaternary ammonium cation (Q⁺) exchanges its original anion (e.g., Br⁻) for an oxidant anion (e.g., MnO₄⁻).

  • Transport: The newly formed lipophilic ion pair [Q⁺MnO₄⁻] is soluble in the organic phase and migrates across the phase boundary.

  • Reaction: In the organic phase, the "naked" oxidant anion is highly reactive and readily oxidizes the 4-picoline.

  • Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the newly formed anion (e.g., MnO₂⁻ related species) and can return to the aqueous phase to repeat the cycle.

This process allows the reaction to proceed at a significant rate, even with two immiscible phases.[11][12]

cluster_main The Solution: Phase-Transfer Catalysis (PTC) Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase picoline 4-Picoline product 4-Pyridine- carboxaldehyde picoline->product Oxidation catalyst_aq Q⁺Br⁻ (Catalyst) product->catalyst_aq Catalyst Regeneration ion_pair_organic [Q⁺MnO₄⁻] (Soluble Ion Pair) ion_pair_organic->picoline Reacts with oxidant K⁺MnO₄⁻ (Oxidant Reservoir) catalyst_aq->oxidant Anion Exchange ion_pair_aq->ion_pair_organic Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Q4: How does pH affect the solubility of 4-picoline?

The pH of the reaction medium is a critical and often overlooked factor. 4-picoline, like its parent pyridine, is a weak base.[3]

  • In Acidic Conditions (Low pH): The nitrogen atom on the pyridine ring can be protonated to form a pyridinium cation. This salt form is significantly more soluble in polar protic solvents, including water, than the neutral free-base.[8] Many oxidation reactions are performed in acidic media, such as acetic acid, which serves the dual purpose of solvent and proton source to enhance solubility.[4]

  • In Basic or Neutral Conditions (Higher pH): 4-picoline will be in its neutral form, which is less soluble in water but highly soluble in a broad range of organic solvents.[8]

Therefore, adjusting the pH by adding a compatible acid can be a simple and effective method to homogenize the reaction if a protic solvent is being used.

Experimental Protocols

The following protocols provide step-by-step guidance for implementing the strategies discussed above.

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an optimal co-solvent ratio for creating a homogeneous reaction mixture.

Materials:

  • Reactant 1: 4-picoline

  • Reactant 2: Oxidant (e.g., Cobalt(II) acetate)

  • Primary Solvent (for 4-picoline): e.g., Toluene

  • Secondary (Co-solvent): e.g., DMSO

  • Small-scale reaction vessels (e.g., 5 mL vials)

Procedure:

  • Prepare Stock Solutions: Create a stock solution of 4-picoline in the primary solvent (e.g., 1 M in Toluene) and a saturated or known concentration stock solution of the oxidant in the co-solvent (e.g., 0.5 M Co(OAc)₂ in DMSO).

  • Set Up Test Matrix: Label a series of vials. In each vial, add a fixed amount of the 4-picoline stock solution (e.g., 1 mL).

  • Vary Co-Solvent Ratio: To the vials, add increasing volumes of the oxidant stock solution (e.g., 0.1 mL, 0.2 mL, 0.5 mL, 1.0 mL, 2.0 mL).

  • Observe Miscibility: After each addition, cap and vigorously mix the vial. Observe for phase separation, precipitation, or the formation of a clear, homogeneous solution.

  • Identify Optimal Range: Note the solvent ratio range that results in a single phase. This provides a starting point for a scaled-up reaction.

  • Validate Under Reaction Conditions: Perform a small-scale test reaction at the identified optimal ratio and intended reaction temperature to ensure the mixture remains homogeneous.

Protocol 2: Implementing Phase-Transfer Catalysis (Liquid-Liquid System)

Objective: To conduct the oxidation of 4-picoline using an aqueous oxidant and a phase-transfer catalyst.

Materials:

  • 4-picoline

  • Nonpolar Organic Solvent: e.g., Toluene or Dichloromethane

  • Aqueous Oxidant Solution: e.g., 2 M Potassium Permanganate (KMnO₄) in water

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB)

  • Reaction vessel with vigorous stirring capability (e.g., overhead mechanical stirrer is preferred over a magnetic stir bar for efficient phase mixing).

Procedure:

  • Charge the Reactor: To the reaction vessel, add 4-picoline (1.0 eq) and the organic solvent (e.g., 5-10 volumes).

  • Add Catalyst: Add the phase-transfer catalyst, TBAB. A typical starting catalyst loading is 1-5 mol% relative to the 4-picoline.

  • Initiate Stirring: Begin vigorous stirring to create a large surface area between the two phases. The mixture should form a fine emulsion.

  • Add Aqueous Oxidant: Slowly add the aqueous KMnO₄ solution (ensure stoichiometry is appropriate for the desired oxidation). Monitor for any exotherm.

  • Maintain Reaction: Continue vigorous stirring at the desired reaction temperature. The reaction progress can be monitored by TLC or GC analysis of the organic phase. The disappearance of the purple permanganate color in the aqueous phase is also an indicator.

  • Workup: Once the reaction is complete, stop stirring and allow the layers to separate. The organic layer containing the 4-Pyridinecarboxaldehyde product is then separated, washed (e.g., with sodium bisulfite solution to quench excess oxidant), dried, and purified.

Summary of Solubility Enhancement Strategies
StrategyPrincipleAdvantagesKey Considerations
Solvent Selection Finding a single solvent that dissolves all reactants.Simple, leads to a truly homogeneous system, predictable kinetics.A suitable solvent may not exist; can be expensive at scale.
Co-Solvency Using a mixture of solvents to achieve desired solubility.Highly versatile and often effective.[8]Ratios must be optimized; solvent-solvent interactions can affect reactivity.
Phase-Transfer Catalysis (PTC) A catalyst transports a reactant across a phase boundary.[9]Excellent for immiscible reactants; avoids need for expensive solvents; mild conditions.[10]Requires vigorous stirring; catalyst may need to be removed from the product.
pH Adjustment Protonating the basic 4-picoline to form a more soluble salt.[8]Simple, inexpensive, and very effective in protic solvents.The acidic conditions must be compatible with the oxidant and desired product.

By systematically applying these principles and protocols, researchers can overcome the common yet significant challenge of reactant solubility, leading to more efficient, reliable, and scalable syntheses of 4-Pyridinecarboxaldehyde.

References
  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Google Patents. (2017). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Tolasz, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Retrieved from [Link]

  • Tolasz, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Robo, M. T., et al. (2014). 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

  • Robo, M. T., et al. (2014). 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine by oxidative coupling of 4-picoline. PubMed. Retrieved from [Link]

  • Kulkarni, S. J., et al. (n.d.). Oxidation and ammoxidation of 4-picoline over vanadium-silico- aluminophosphate catalysts. Indian Journal of Chemistry. Retrieved from [Link]

  • Robo, M. T., et al. (2014). 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. ACS Publications. Retrieved from [Link]

  • Caira, M. R., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2015). Separation of picolines by dissociation extraction. Retrieved from [Link]

  • Csoltai, K., et al. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. Retrieved from [Link]

  • PubChem. (2005, December 2). 4-Methylpyridine. Retrieved from [Link]

  • Binnemans, K., et al. (2021). Oxidative Dissolution of Metals in Organic Solvents. ACS Publications. Retrieved from [Link]

Sources

Technical Guide: Elimination of Residual Pyridine from Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Base" Problem

Pyridine is a cornerstone solvent and reagent in organic synthesis, particularly for acylations and dehydrohalogenations. However, it is notoriously difficult to remove due to three physicochemical factors:[1]

  • Basicity (

    
    ):  It hydrogen-bonds strongly to acidic sites on silica gel and polar functional groups in your product.
    
  • Odor Threshold: The human nose detects pyridine at concentrations as low as 0.02–1 ppm , meaning a product can "smell" impure even if it passes NMR purity checks.

  • Boiling Point (

    
    ):  It is high-boiling enough to resist simple rotary evaporation but volatile enough to permeate the lab.
    

This guide provides a tiered troubleshooting approach to reducing pyridine levels below the ICH Q3C Class 2 limit (200 ppm) .

Decision Matrix: Selecting Your Removal Protocol

Do not blindly choose a method. Select the protocol based on your product's chemical stability.

PyridineRemoval Start Start: Residual Pyridine Detected AcidStable Is the Product Acid Stable? (e.g., No acetals, silyl ethers) Start->AcidStable WaterStable Is the Product Water Stable? AcidStable->WaterStable No MethodA Method A: Acidic Wash (Most Efficient) AcidStable->MethodA Yes (pH < 1 OK) MethodB Method B: CuSO4 Complexation (Mildly Acidic, Visual) WaterStable->MethodB Yes (pH ~4 OK) MethodC Method C: Azeotropic Co-evaporation (Neutral Conditions) WaterStable->MethodC No (Strictly Anhydrous)

Figure 1: Decision tree for selecting the appropriate pyridine removal strategy based on product stability.

Experimental Protocols

Method A: The Acidic Wash (Protonation)

Best for: Acid-stable compounds.[2] This is the most effective method as it converts volatile pyridine into water-soluble pyridinium chloride.

Mechanism:



Protocol:

  • Dissolve the crude product in an organic solvent (Ethyl Acetate or Dichloromethane).[3] Do not use Diethyl Ether (pyridine partition coefficient is poor in

    
    ).[4]
    
  • Wash the organic layer

    
     with 1M HCl .
    
  • Critical Step: Check the pH of the aqueous layer.[4] It must remain acidic (pH < 2). If the pH rises, the pyridine is consuming the acid; add more HCl.

  • Wash once with brine to remove residual water.

  • Dry over

    
     and concentrate.
    
Method B: Copper(II) Sulfate Complexation

Best for: Acid-sensitive compounds (e.g., acetals) that can tolerate mild aqueous conditions (pH ~4).

Mechanism: Pyridine acts as a ligand, displacing water from the copper coordination sphere to form a water-soluble tetra-pyridine copper(II) complex.



Protocol:

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Dissolve crude product in Ethyl Acetate (DCM is less ideal as emulsions may form).

  • Wash the organic layer with the

    
     solution.[2]
    
  • Observation: The aqueous layer will turn from pale blue to deep royal blue/purple .

  • Repeat: Continue washing with fresh

    
     portions until the aqueous layer remains pale blue  (indicating no more pyridine is being extracted).
    
  • Wash

    
     with water (to remove copper salts) and 
    
    
    
    with brine.

CuComplex cluster_visual Visual Indicator Cu Cu2+ (Aq) Complex [Cu(Py)4]2+ (Water Soluble) Cu->Complex Coordination Py Pyridine (Organic) Py->Complex Extraction ColorChange Pale Blue -> Deep Royal Blue

Figure 2: The colorimetric mechanism of Copper Sulfate washing. The reaction is self-indicating.

Method C: Azeotropic Co-evaporation

Best for: Strictly acid-sensitive or water-sensitive compounds.

Mechanism: Pyridine forms azeotropes (constant boiling mixtures) with specific solvents, allowing it to be "carried" out of the product at temperatures lower than its normal boiling point, or simply facilitating mass transfer during rotary evaporation.[1]

Data Table: Azeotropic Profiles

Solvent PartnerAzeotrope BP (

C)
Pyridine Composition (wt%)Notes
Water 93.6

C
~57%Highly effective if product tolerates water.
Toluene 110.1

C
~20-50% (Variable)Best for anhydrous removal. Breaks pyridine-product H-bonds.
Heptane ~98

C
Pseudo-azeotropeGood for precipitating solids while stripping solvent.

Protocol:

  • Dissolve the residue in Toluene (approx. 5–10 mL per gram of product).

  • Concentrate on a rotary evaporator. Bath temp: 45–50

    
    C; Vacuum: < 50 mbar.
    
  • Repeat 3 times. The toluene disrupts the interaction between pyridine and the product.

  • Final Polish: If using Toluene, chase with one portion of DCM or Hexane to remove residual toluene.

Regulatory Limits (ICH Q3C)

When developing pharmaceutical intermediates, "odorless" is not a sufficient specification. You must comply with International Council for Harmonisation (ICH) guidelines.[5][6]

  • Classification: Class 2 Solvent (Solvents to be limited).[5][6][7][8]

  • Limit (PDE): 2.0 mg/day.

  • Concentration Limit: 200 ppm (0.02%).

If your NMR shows a distinct pyridine peak (typically ~8.6, 7.6, 7.2 ppm in


), you are likely well above 200 ppm.[1]

Frequently Asked Questions (FAQ)

Q: I used the CuSO4 method, but my product turned green. What happened? A: Green usually indicates the presence of Copper(I) or mixed Copper-Pyridine-Product complexes. This often happens if your product is a strong ligand (e.g., contains imidazoles or free amines).

  • Fix: Wash the organic layer with 10% aqueous EDTA or aqueous Ammonia (dilute) to sequester the copper back into the aqueous phase.

Q: Can I remove pyridine using silica chromatography? A: Yes, but pyridine "tails" badly on silica due to its basicity.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system. The TEA blocks the acidic sites on the silica gel, allowing the pyridine (and your product) to elute more cleanly. Alternatively, if your product is very non-polar, flush the column with 100% Hexanes/EtOAc first; pyridine is polar and will stay on the baseline longer.

Q: My product is water-soluble. How do I remove pyridine? A: This is the hardest scenario.

  • Option 1: Use Ion Exchange Resin (Strong Acid Cation exchanger like Dowex 50W). The pyridine will bind to the resin; your neutral product will pass through.

  • Option 2: Lyophilization (Freeze-drying). Pyridine sublimes under high vacuum, though slowly.[1]

Q: I can't smell it, but the Mass Spec shows a +79 peak. A: Mass spectrometry is extremely sensitive. If NMR (


H) shows no peaks, you are likely below the 200 ppm limit. Perform a quantitative Limit Test using GC-FID or HPLC to confirm compliance with ICH Q3C.

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). (2021).[9]

  • Wulfson, A. Removal of Pyridine from Reaction Mixtures.[1] ResearchGate Discussions. (2014).

  • American Chemical Society. Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics.[1]

  • University of Rochester. Not Voodoo: Workup and Purification Techniques.

Sources

Technical Support Center: Optimizing 4-Pyridinecarboxaldehyde Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4PCA-KIN-001 Subject: Overcoming Slow Reaction Rates & Equilibrium Stalling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Priority: High]

Executive Summary & Diagnostic Framework

User Query: "My reaction with 4-pyridinecarboxaldehyde (4-PCA) is stalling or proceeding significantly slower than benzaldehyde equivalents. Increasing temperature leads to degradation. How do I fix this?"

Specialist Response: Welcome to the Technical Support Center. 4-Pyridinecarboxaldehyde is electronically distinct from benzaldehyde due to the nitrogen atom in the para-position. While the pyridine ring is electron-withdrawing (making the aldehyde electrophilic), it also introduces a basic site that can sequester acidic catalysts or undergo competitive protonation, effectively deactivating the molecule in certain media.

Before altering your synthetic route, please run your current setup through our Kinetic Diagnostic Tree below to isolate the bottleneck.

DiagnosticTree Start START: Reaction Stalled/Slow CheckPurity Step 1: Check Reagent Purity (Is it crusty/solid?) Start->CheckPurity Purify ACTION: Distill under vacuum or wash with NaHCO3 CheckPurity->Purify Yes (Oxidized) CheckSolvent Step 2: Check Solvent System (Is it protic?) CheckPurity->CheckSolvent No (Liquid/Clear) SwitchSolvent ACTION: Switch to Aprotic (MeCN/DMF) Avoid strong acids CheckSolvent->SwitchSolvent Protic/Acidic CheckWater Step 3: Water Removal Strategy (Is water accumulating?) CheckSolvent->CheckWater Aprotic/Neutral AddSieves ACTION: Add 4Å Mol Sieves or Dean-Stark Trap CheckWater->AddSieves No Removal CheckMethod Step 4: Activation Method (Thermal heating?) CheckWater->CheckMethod Removal Active Microwave ACTION: Switch to Microwave Irradiation (MW) CheckMethod->Microwave Thermal

Figure 1: Diagnostic logic flow for identifying kinetic bottlenecks in 4-PCA reactions.

The "Electronic Trap": Why Your Reaction is Slow

To solve the problem, you must understand the competing protonation sites .

In a standard acid-catalyzed condensation (e.g., Schiff base formation), you intend to activate the carbonyl oxygen (Site A ). However, the pyridine nitrogen (Site B ) is a better base (


).
  • The Problem: If you use a strong acid catalyst, you protonate the pyridine ring first. This creates a pyridinium species which is highly electron-withdrawing. While this makes the aldehyde carbon more electrophilic, it often causes the intermediate hemiaminal to become too stable or the amine nucleophile to be protonated (deactivated), stalling the cycle.

  • The Fix: Use Lewis Acid catalysts (e.g.,

    
    , 
    
    
    
    ) or buffered weak acids (Acetic Acid/Piperidine) rather than strong Brønsted acids.

Protocol A: Optimized Knoevenagel Condensation

Application: Synthesis of electron-deficient alkenes (e.g., for drug linkers or polymerization).

This protocol uses a "soft" activation method to prevent pyridine sequestration.

Reagents & Setup
ComponentSpecificationRole
Substrate 4-Pyridinecarboxaldehyde (1.0 eq)Electrophile
Nucleophile Active Methylene (e.g., Malononitrile) (1.1 eq)Nucleophile
Catalyst Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)Buffered Catalyst
Solvent Ethanol (Anhydrous) or TolueneMedium
Drying Agent 4Å Molecular Sieves (Activated)Water Scavenger
Step-by-Step Methodology
  • Pre-Activation: In a round-bottom flask, dissolve 1.0 eq of 4-PCA and 1.1 eq of the nucleophile in Ethanol (0.5 M concentration).

  • Catalyst Addition: Add 5 mol% Piperidine followed immediately by 5 mol% Acetic Acid.

    • Why? This forms an in situ piperidinium acetate buffer, maintaining a pH that activates the aldehyde without fully protonating the pyridine ring or the nucleophile [1].

  • Water Management: Add activated 4Å molecular sieves (10% w/v relative to solvent).

    • Critical: Condensation is an equilibrium process. Removing water drives the reaction to completion (

      
      ).
      
  • Reaction: Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product usually fluoresces under UV (254 nm).

  • Workup: If solid precipitates, filter and wash with cold ethanol. If solution remains clear, concentrate in vacuo and recrystallize from EtOH.

Protocol B: Microwave-Assisted Synthesis (High Velocity)

Application: Rapid library synthesis or overcoming steric hindrance.

Microwave (MW) irradiation is superior to thermal heating for 4-PCA because the polar pyridine ring couples efficiently with the electromagnetic field, creating localized superheating effects that accelerate the rate-determining step [2].

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (Conventional)Microwave Irradiation (Optimized)
Time 4 - 8 Hours5 - 10 Minutes
Yield 65 - 75%92 - 98%
Solvent Toluene/BenzeneEthanol/Water or Solvent-Free
Energy High (Prolonged heating)Low (Short burst)
Step-by-Step Methodology
  • Vessel Loading: Charge a 10 mL microwave-safe vial with 4-PCA (1.0 mmol), Nucleophile (1.0 mmol), and Ethanol (2 mL).

  • Catalyst: Add 1 drop of Piperidine (catalytic).

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 80°C (Do not exceed 100°C to avoid degradation).

    • Hold Time: 5 minutes.

    • Stirring: High (600 rpm).

  • Cooling: Use compressed air cooling (PowerOFF) to rapidly drop temp to 40°C.

  • Isolation: Pour mixture into ice water. The product typically precipitates immediately with high purity (>95%) [2].

Quality Control: The "Hidden" Variable

Issue: Users often report "crusty" or solid 4-PCA. Fact: Pure 4-PCA is a yellow liquid (mp 8°C, bp 195°C). If it is solid at room temperature, it has oxidized to Isonicotinic Acid [3].

Purification Protocol (If oxidized >10%)
  • Dissolution: Dissolve the impure material in Diethyl Ether or DCM.

  • Wash: Wash the organic layer with saturated aqueous

    
     (3x).
    
    • Chemistry: The base deprotonates the isonicotinic acid (impurity) into the aqueous layer, while the aldehyde remains in the organic layer.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    
  • Distillation: For ultra-pure applications, vacuum distill (bp 71-73°C @ 10 mmHg) [4].

  • Storage: Store under Nitrogen/Argon at 2-8°C.

Mechanism of Action (Visualized)

Understanding the pathway helps you troubleshoot. The diagram below illustrates the Knoevenagel pathway and where the "Electronic Trap" occurs.

Mechanism Aldehyde 4-PCA (Electrophile) Intermediate Aldol Intermediate (Alcohol) Aldehyde->Intermediate Nucleophilic Attack Trap TRAP: Pyridinium Salt (If Acid too strong) Aldehyde->Trap + Strong Acid Nucleophile Active Methylene (Nucleophile) Enolate Enolate Ion Nucleophile->Enolate Deprotonation (Fast) Base Base Catalyst (Piperidine) Base->Nucleophile Enolate->Intermediate Product Alkene Product Intermediate->Product Dehydration (-H2O) Trap->Intermediate Slow/Stalled

Figure 2: Reaction pathway showing the standard condensation route versus the "Trap" state caused by improper acidification.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved from [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde. Retrieved from [Link]

Sources

Addressing phase separation issues in aqueous reactions of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aqueous Chemistry of 4-Pyridinecarboxaldehyde

Executive Summary: The "Oiling Out" Phenomenon

Researchers frequently encounter a biphasic mixture (oiling out) when attempting to react 4-Pyridinecarboxaldehyde (4-PCA) in aqueous buffers at neutral pH.[1] This is not necessarily a purity issue but a fundamental physicochemical limitation.

4-PCA has a water solubility of approximately 20 g/L (~0.19 M) at neutral pH [1].[1] In reaction scenarios requiring higher concentrations (0.5 M – 1.0 M), the unprotonated aldehyde separates from the aqueous phase, forming a dense, yellow-brown oil. This phase boundary severely limits reaction kinetics for Schiff base formation, reduction, or metal coordination.

This guide provides the mechanistic basis for this behavior and validated protocols to maintain homogeneity.

Mechanistic Insight: Why Phase Separation Occurs

To solve the problem, we must understand the speciation of 4-PCA in water. Two competing equilibria dictate its solubility and reactivity:

  • Pyridine Protonation (Solubility Switch): The pyridine nitrogen has a pKa of approximately 4.72 [2].[2]

    • pH < 4.0: The nitrogen is protonated (

      
      ). The molecule is cationic and highly water-soluble.
      
    • pH > 5.5: The nitrogen is deprotonated (neutral). The molecule becomes hydrophobic, leading to phase separation above 0.2 M.

  • Aldehyde Hydration (Reactivity Sink): In water, the carbonyl group is in equilibrium with its gem-diol form.[3] While the gem-diol is more soluble, it is unreactive toward nucleophiles (like amines).

Visualizing the Equilibrium Landscape

SpeciationMap cluster_acid Acidic Conditions (pH < 4.5) cluster_neutral Neutral/Basic Conditions (pH > 5.5) Protonated Protonated 4-PCA (Cationic / Soluble) Neutral Neutral 4-PCA (Hydrophobic / Oils Out) Protonated->Neutral Deprotonation (pKa ~4.72) GemDiol Gem-Diol Form (Hydrated / Unreactive) Neutral->GemDiol + H2O (Hydration Equilibrium) PhaseSep Phase Separation Threshold: ~20 g/L Neutral->PhaseSep

Figure 1: Speciation map showing the conflict between solubility (favored at low pH) and nucleophilic reactivity (favored at neutral/high pH where the oiling out occurs).

Troubleshooting Guide & FAQs

Category A: Phase Separation (Solubility)

Q1: I am running a Schiff base reaction (Imine synthesis) in PBS (pH 7.4), and my 4-PCA formed a bottom layer. Should I heat it? A: Proceed with caution. While heating increases solubility, 4-PCA is thermally unstable in basic aqueous media and can undergo Cannizzaro disproportionation or polymerization.

  • Corrective Action: Do not rely solely on heat.[4] Add a water-miscible co-solvent.[1] Ethanol (EtOH) or Tetrahydrofuran (THF) are standard. A 20-30% v/v co-solvent fraction is usually sufficient to disrupt the hydrophobic hydration shell and maintain a single phase at concentrations up to 0.5 M.

Q2: Can I just lower the pH to dissolve it? A: Only if your reaction tolerates acid.

  • Yes: If you are doing a reductive amination (using NaCNBH3), a pH of 4.5–5.0 is actually ideal. The 4-PCA will be soluble (protonated), and the imine formation is acid-catalyzed.

  • No: If you are coordinating to a metal center or reacting with an acid-sensitive amine, lowering the pH will protonate your amine nucleophile, killing the reaction. In this case, use the Co-solvent Protocol (see Section 4).

Category B: Reactivity & Purity[1][5]

Q3: My 4-PCA is a dark brown liquid. Is it still usable? A: It is likely degraded. Pure 4-PCA is a clear to pale yellow liquid.[1][5][6] The brown color indicates oxidation to isonicotinic acid or polymerization.

  • Test: Check the pH of a 1% aqueous solution. If pH < 5, significant isonicotinic acid is present (which autocatalyzes further degradation).

  • Fix: Vacuum distillation is the only reliable purification method. (Boiling point: 71-73°C @ 10 mmHg).[1][6][7][8][9]

Q4: Why is my reaction stalling despite the solution being homogeneous? A: You may be fighting the Gem-Diol Equilibrium . In water, the aldehyde is partially "masked" as the gem-diol (hydrate).[3]

  • Solution: Shift the equilibrium.

    • Use a higher temperature (40–50°C) if stable.

    • Increase the concentration of the amine nucleophile to drive the reaction by Le Chatelier’s principle.

    • Switch to a solvent system with less water (e.g., 90% EtOH / 10% Water).

Validated Experimental Protocols

Protocol 1: Homogeneous Aqueous Stock Preparation (The "Co-Solvent" Method)

Use this for reactions at neutral pH (6.5 – 8.0) to prevent oiling out.

ParameterSpecification
Target Conc. 0.5 M 4-PCA
Solvent System 30% Ethanol / 70% Buffer
Stability 4 hours at Room Temp (Prepare fresh)

Step-by-Step:

  • Calculate the required mass of 4-PCA (MW: 107.11 g/mol ).

  • Dissolve the 4-PCA completely in 100% Ethanol first. The volume of ethanol should be 30% of your final target volume.

    • Why? Dissolving the oil into the organic solvent first ensures instant homogeneity. Dropping the oil into water often creates persistent droplets that are slow to dissolve.

  • Slowly add your aqueous buffer (e.g., PBS or HEPES) to the ethanolic solution with vigorous stirring.

  • The solution should remain clear. If turbidity appears, increase ethanol content to 40%.

Protocol 2: Acid-Assisted Solubilization (Reductive Amination Only)

Use this only if the final reaction pH is intended to be < 5.0.[1]

  • Suspend 4-PCA in water (it will form a biphasic oil).

  • Add 1.0 M HCl dropwise while monitoring pH.

  • As the pH approaches 4.5, the oil layer will disappear as the pyridine nitrogen protonates (

    
    ).
    
  • Stop immediately when the solution clears. Do not overshoot to pH < 3, as this inhibits imine formation.

Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your required 4-PCA concentration.

Desired [4-PCA]Pure Water (pH 7)Water (pH 4.[1]0)20% EtOH/Water50% DMSO/Water
0.1 M ✅ Soluble✅ Soluble✅ Soluble✅ Soluble
0.25 M ⚠️ Risk (Cloud point)✅ Soluble✅ Soluble✅ Soluble
0.50 M Oils Out ✅ Soluble✅ Soluble✅ Soluble
1.0 M Insoluble ✅ Soluble⚠️ Risk✅ Soluble

Decision Tree: Troubleshooting Phase Separation

DecisionTree Start Problem: 4-PCA Phase Separation (Oiling Out) CheckpH Is the reaction pH fixed? Start->CheckpH CanLower Can you lower pH to < 5.0? CheckpH->CanLower Yes CheckCoSol Can you use organic co-solvents? CheckpH->CheckCoSol No AcidSol Solution: Acidify with HCl to pH 4.5 (Protonation) CanLower->AcidSol Yes (e.g. Reductive Amination) CanLower->CheckCoSol No (e.g. Metal Coordination) AddEtOH Solution: Add 20-30% Ethanol or THF CheckCoSol->AddEtOH Yes AddSurf Solution: Add Surfactant (e.g., 0.1% Tween-20) CheckCoSol->AddSurf No (Strictly Aqueous)

Figure 2: Logical workflow for resolving solubility issues based on experimental constraints.

References

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde Properties and Solubility Data. Retrieved from

  • Handloser, C. S., et al. (1973).[2] Experimental determination of pKa values by use of NMR chemical shift. Journal of Chemical Education. (Determines Pyridine-4-CHO pKa ~4.72).[1][2]

  • Llor, J., Asensio, S. B., & Sanchez-Ruiz, J. (1989).[10] Kinetics of the formation and hydrolysis of the Schiff's base of 4-pyridinecarboxaldehyde. International Journal of Chemical Kinetics. (Discusses hydration and kinetics).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Pyridinecarboxaldehyde. Retrieved from [1]

Sources

Validation & Comparative

Technical Comparison Guide: Spectral Analysis of 4-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectral analysis of 4-Pyridinecarboxaldehyde, structured for researchers requiring rigorous verification data.

CAS: 872-85-5 | Formula: C₆H₅NO | MW: 107.11 g/mol Synonyms: Isonicotinaldehyde, Pyridine-4-carbaldehyde[1][2][3][4]

Executive Summary

4-Pyridinecarboxaldehyde is a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., antitubercular agents) and ligand systems.[1][3][4] Its high reactivity makes it prone to oxidation (to isonicotinic acid) and hydration (to gem-diols).[1][4] This guide provides authoritative 1H and 13C NMR data to distinguish it from its isomers (2- and 3-pyridinecarboxaldehyde) and quantify common impurities.[1]

Spectral Characterization: 4-Pyridinecarboxaldehyde

The symmetry of the 4-substituted pyridine ring simplifies the NMR spectrum, creating a distinct "AA'XX'" or "AA'BB'" splitting pattern that is easily distinguishable from the more complex patterns of the 2- and 3-isomers.[1][3][4]

A. 1H NMR Data (Proton Assignments)

Note: Chemical shifts (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) are reported in ppm.[1][5][6][7][8] Coupling constants (

) are in Hz.[1][3][4]
Proton Assignment

(CDCl₃)

(DMSO-

)
Multiplicity

Coupling (Approx.)
Structural Insight
-CHO (Aldehyde) 10.11 10.33 Singlet (s)-Highly deshielded; diagnostic for oxidation state.[1]
H-2, H-6 8.90 9.06 Doublet (d)

Hz
Ortho to Nitrogen.[1][3][4] Deshielded by ring nitrogen.
H-3, H-5 7.72 7.96 Doublet (d)

Hz
Meta to Nitrogen.[1][3][4] Shielded relative to H-2,[1][3][4]6.

Key Observation: The shift of the aldehyde proton is solvent-dependent.[1] In DMSO-


, the signal is typically sharper and shifted downfield compared to CDCl₃ due to hydrogen bonding effects.[1][3][4]
B. 13C NMR Data (Carbon Assignments)

Data represents typical shifts in CDCl₃.

Carbon Assignment

(ppm)
Environment
C=O[1][3][4] (Aldehyde) 192.5 Carbonyl carbon; most deshielded signal.[1]
C-2, C-6 151.2

-carbons; deshielded by adjacent Nitrogen.
C-4 141.5

-carbon; ipso to the aldehyde group.[1]
C-3, C-5 122.0

-carbons; typical aromatic region.[1][3][4]

Comparative Analysis: Isomer Differentiation

Distinguishing the 4-isomer from the 2- and 3-isomers is a common challenge in synthesis. The following table highlights the unique "fingerprint" signals for each isomer.

Isomer Comparison Table (1H NMR in CDCl₃)
Feature4-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde
Symmetry Symmetric (2 sets of aromatic signals)Asymmetric (4 distinct aromatic signals)Asymmetric (4 distinct aromatic signals)
Aldehyde Proton ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

10.11 (s)

10.15 (s)

10.09 (s)
Key Aromatic Signal Two Doublets (H-2,6 and H-3,[1][3][4]5)Singlet at ~9.11 ppm (H-2, isolated between N and CHO)Multiplet pattern ; no isolated singlet > 9.0 ppm
Coupling Pattern Clean AA'XX' systemComplex ABCD systemComplex ABCD system
Decision Logic for Identification

The following diagram outlines the logical flow for identifying the correct isomer based on 1H NMR spectral features.

IsomerID Start Analyze Aromatic Region (7.0 - 9.2 ppm) Symmetry Is the spectrum symmetric? (Only 2 distinct aromatic environments?) Start->Symmetry Asymmetric Spectrum is Asymmetric (4 distinct aromatic environments) Symmetry->Asymmetric No Is4 Identity: 4-Pyridinecarboxaldehyde (Look for 2 doublets) Symmetry->Is4 Yes CheckH2 Check for Singlet > 9.0 ppm (Isolated proton between N and CHO) Asymmetric->CheckH2 Is3 Identity: 3-Pyridinecarboxaldehyde (H-2 appears as singlet/fine doublet) CheckH2->Is3 Yes Is2 Identity: 2-Pyridinecarboxaldehyde (No singlet > 9.0 ppm) CheckH2->Is2 No

Figure 1: Decision tree for differentiating pyridinecarboxaldehyde isomers using 1H NMR.

Purity & Stability Assessment

4-Pyridinecarboxaldehyde is unstable compared to benzene analogs.[1] It degrades via two primary pathways observable by NMR.

A. Oxidation (Formation of Isonicotinic Acid)

Exposure to air converts the aldehyde to a carboxylic acid.

  • Diagnostic Signal (1H NMR, DMSO-

    
    ): 
    
    • New Peak: Broad singlet at ~13.0 - 14.0 ppm (-COOH).[1][4]

    • Shift Change: H-2,6 shift upfield to ~8.79 ppm ; H-3,5 shift to ~7.83 ppm .

    • Loss of Signal: Disappearance of the aldehyde singlet at 10.33 ppm.[4]

B. Hydration (Formation of Gem-Diol)

In the presence of moisture (especially in acidic/basic conditions), the aldehyde forms a hydrate (


).[1][4]
  • Diagnostic Signal:

    • Aldehyde Proton: Disappears.

    • Methine Proton: New signal appears upfield at ~6.0 - 6.5 ppm (depending on pH/solvent).[1]

    • Reversibility: This reaction is often reversible; drying the sample or changing the solvent can restore the aldehyde signal.[4]

Experimental Protocols

Protocol 1: Standard Purity Analysis (1H NMR)

Objective: Verify identity and assess oxidation level.[1]

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for best resolution of the aldehyde proton and to minimize volatility losses.[1] CDCl₃ is acceptable but may show broader peaks if the sample is wet.
    
  • Sample Prep: Dissolve 10-15 mg of 4-Pyridinecarboxaldehyde in 0.6 mL of solvent.

    • Critical Step: Ensure the NMR tube is capped immediately to prevent evaporation and moisture absorption.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1):

      
       1.0 second (ensure integration accuracy for the aldehyde proton).
      
    • Scans: 16 (sufficient for >95% purity).

  • Processing: Reference the residual DMSO pentet to 2.50 ppm . Integrate the aldehyde peak (set to 1H) and compare aromatic integrals (should be 2H each).

Protocol 2: Monitoring Reaction Progress (In-Situ)

Objective: Monitor the consumption of aldehyde in a reaction (e.g., reductive amination).

  • Aliquot: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench: Dilute immediately into 0.5 mL of CDCl₃ (or appropriate deuterated solvent).

  • Analysis: Focus on the disappearance of the 10.11 ppm singlet. Normalizing to an internal standard (e.g., mesitylene) is recommended for quantitative kinetics.[3][4]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-Pyridinecarboxaldehyde Mass Spectrum and Data. NIST Chemistry WebBook. Retrieved from [Link][1][3][4]

  • Royal Society of Chemistry. (2021). Paramagnetic solid-state NMR assignment... of pyridinecarboxaldehyde complexes. Retrieved from [Link]

Sources

Technical Guide: GC-MS Analysis for 4-Pyridinecarboxaldehyde Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Oxidation

Synthesizing 4-Pyridinecarboxaldehyde (4-PCA) typically involves the catalytic oxidation of 4-methylpyridine (4-picoline). The chemical challenge is kinetic control: you must drive the reaction forward to consume the starting material but stop it precisely before the aldehyde over-oxidizes to isonicotinic acid.

While HPLC is often the default for polar heterocycles, GC-MS offers superior speed and structural confirmation for the volatile aldehyde intermediate , provided specific "base-deactivation" protocols are followed. This guide compares GC-MS against HPLC and outlines a self-validating GC-MS workflow for real-time reaction monitoring.

The Analytical Challenge: Matrix & Selectivity

The reaction mixture presents three distinct analytical targets with varying polarities and volatilities.

TargetRoleBoiling PointpKa (Conj. Acid)GC-MS Behavior
4-Picoline Starting Material~145°C5.98Excellent volatility; elutes early.
4-PCA Product ~195°C4.76Thermally sensitive. Can oxidize in hot, active inlets.
Isonicotinic Acid ByproductSublimes >280°C4.96 (COOH), 1.8 (N)Problematic. High polarity/H-bonding leads to adsorption (tailing) or non-elution without derivatization.
Comparative Analysis: GC-MS vs. Alternatives
FeatureGC-MS (Recommended) HPLC-UV TLC
Speed High (< 10 min run)Medium (15-30 min)High (2 min)
Selectivity Mass Spectral ID (Definitive)Retention Time (Inferential)Rf Value (Low resolution)
Aldehyde Detection Excellent (Volatile)Good (UV active)Poor (Streaking)
Acid Detection Poor (Requires derivatization)Excellent Poor
Process Control Real-time kinetics Post-reaction purityQuick qualitative check

Scientist’s Verdict: Use GC-MS for monitoring the formation of the aldehyde and disappearance of starting material. Use HPLC only if precise quantification of the isonicotinic acid byproduct is required for mass balance.

Deep Dive: GC-MS Methodology

To successfully monitor 4-PCA, we must overcome two hurdles: Pyridine Tailing (interaction of the basic nitrogen with silanols) and Thermal Oxidation (aldehyde degrading in the inlet).

Column Selection Strategy
  • Standard Option: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5).

    • Pros: High thermal stability, standard in most labs.

    • Cons: Basic pyridines will tail significantly.

  • Expert Recommendation: Base-Deactivated Polyethylene Glycol (e.g., CAM, Stabilwax-DB, CP-Wax 51 for Amines).

    • Why: These columns are treated with base to neutralize surface acidity. This results in sharp, symmetrical peaks for pyridine derivatives, improving integration accuracy.

Instrument Parameters (Agilent 7890/5977 equivalent)
  • Inlet: Split/Splitless

    • Mode: Split (Ratio 20:1 to 50:1). Crucial to prevent column overload.

    • Temperature:220°C . (Do NOT exceed 250°C. High inlet temps catalyze the oxidation of 4-PCA to isonicotinic acid inside the liner, creating false byproduct data).

    • Liner: Ultra-Inert, deactivated wool (e.g., Sky liner).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min (Focuses 4-picoline).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 240°C (Bake out).

  • MS Source: 230°C (EI mode, 70 eV).

  • Scan Range: 40–200 amu (Small molecule, no need for high mass range).

Experimental Workflow & Logic

This workflow uses a "Quench & Shoot" approach for the aldehyde, with an optional derivatization step if acid quantification is critical.

Step 1: Sampling & Quench
  • Action: Withdraw 50 µL of reaction mixture.

  • Quench: Dispense into 950 µL of cold Isopropanol (IPA) .

    • Why IPA? It dissolves both the organic aldehyde and the more polar starting materials better than Hexane. It is also a secondary alcohol, less likely to react with the aldehyde than Methanol (which can form hemiacetals).

Step 2: Sample Preparation (Dual-Path)
Path A: Rapid Aldehyde Monitoring (Direct Injection)
  • Goal: Determine ratio of 4-Picoline to 4-PCA.

  • Method: Filter the IPA solution (0.2 µm PTFE) and inject directly.

  • Note: Isonicotinic acid will likely not elute or will appear as a broad, flat hump. Ignore it for this specific metric.

Path B: Full Mass Balance (Silylation)
  • Goal: Quantify Isonicotinic Acid byproduct.

  • Method:

    • Take 100 µL of the IPA quench.

    • Evaporate to dryness (N2 stream).

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL Pyridine (solvent/catalyst).

    • Incubate @ 60°C for 20 mins.

    • Inject.[1][2]

    • Result: Isonicotinic acid appears as the trimethylsilyl (TMS) ester.

Visualizing the Logic

The following diagrams illustrate the reaction pathway and the decision matrix for analysis.

G Start 4-Picoline (Starting Material) Product 4-Pyridinecarboxaldehyde (Target Product) Start->Product Oxidation (Monitor via Direct GC) Byproduct Isonicotinic Acid (Over-Oxidation) Product->Byproduct Over-Oxidation (Avoid!) Sample Reaction Aliquot Product->Sample DirectGC Direct GC-MS (Path A) Sample->DirectGC Fast Kinetic Check DerivGC Derivatization (BSTFA) (Path B) Sample->DerivGC Purity/Yield Check DirectGC->Product Sharp Peak (m/z 107) DerivGC->Byproduct TMS-Ester Peak (m/z 195)

Caption: Figure 1. Reaction pathway and analytical sampling strategy. Path A is sufficient for real-time kinetic monitoring, while Path B is required to quantify the acid byproduct.

Data Interpretation & Troubleshooting

Key Ions for SIM (Selected Ion Monitoring)

If sensitivity is an issue, switch from Scan to SIM mode using these ions:

CompoundQuant Ion (m/z)Qualifier Ions (m/z)
4-Picoline 9366, 39
4-PCA 10779, 51
Isonicotinic Acid (TMS) 180195 (M+), 136
Troubleshooting Guide
  • Ghost Peaks (m/z 123):

    • Observation: You see a peak at m/z 123 (M+16 relative to aldehyde).

    • Cause: Oxidation of 4-PCA to N-oxide in the source or column.

    • Fix: Lower source temperature to 200°C and trim the column head.

  • Tailing Peaks:

    • Observation: 4-Picoline and 4-PCA show "shark fin" shapes.

    • Cause: Active silanols on the liner or column.

    • Fix: Replace liner with "Ultra-Inert" wool. If using a non-polar column (HP-5), switch to a Wax-Amine column.

  • Disappearing Aldehyde:

    • Observation: HPLC shows aldehyde, but GC shows very little.

    • Cause: Aldehyde is polymerizing or oxidizing in the hot inlet.

    • Fix: Check inlet temp.[3] Ensure sample solvent (IPA) is fresh. Try "Pulsed Split" injection to move sample onto the column faster.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 937, 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Agilent Technologies. Analysis of Pyridine and its Isomers using GC-MS with Wax Columns. Application Note 5991. Retrieved from [Link]

  • Restek Corporation. Strategies for the Analysis of Basic Compounds (Amines) by GC. Technical Guide.[4] Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 4-Pyridinecarboxaldehyde Thiosemicarbazone Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and low toxicity is perpetual. Among the myriad of scaffolds explored, thiosemicarbazones, a class of Schiff bases, have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides a comprehensive technical overview and comparative analysis of 4-pyridinecarboxaldehyde thiosemicarbazone and its derivatives. We will delve into their synthesis, spectroscopic characterization, and a comparative evaluation of their biological performance, underpinned by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

The Rationale for 4-Pyridinecarboxaldehyde Thiosemicarbazone Derivatives

The therapeutic potential of thiosemicarbazones is intrinsically linked to their ability to chelate metal ions, which is crucial for their biological activity.[2] The core structure, characterized by a C=N-NH-C=S backbone, allows for the formation of stable complexes with transition metals like iron and copper. This chelation can disrupt essential metalloenzymes within cancer cells or pathogenic microbes. One of the primary targets is ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair.[1][2] By sequestering the iron required for RR's catalytic activity, these compounds effectively halt cell proliferation. Furthermore, the formation of redox-active metal complexes can generate reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancerous cells.[2]

The pyridine ring in the 4-position is of particular interest due to its influence on the electronic properties and bioavailability of the molecule. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and alter the molecule's solubility and ability to cross cell membranes. Modifications to the pyridine ring or the terminal amino group of the thiosemicarbazone moiety allow for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

Synthesis of 4-Pyridinecarboxaldehyde Thiosemicarbazone Derivatives

The synthesis of 4-pyridinecarboxaldehyde thiosemicarbazone and its derivatives is typically a straightforward condensation reaction between 4-pyridinecarboxaldehyde and a corresponding thiosemicarbazide. This reaction can be efficiently carried out using conventional heating (reflux) or microwave irradiation, with the latter often offering advantages such as shorter reaction times and cleaner reaction profiles.[3]

General Synthesis Workflow

The general synthetic route involves the reaction of equimolar amounts of 4-pyridinecarboxaldehyde and a substituted or unsubstituted thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.

Synthesis_Workflow reagents 4-Pyridinecarboxaldehyde + Thiosemicarbazide Derivative reaction Condensation Reaction (Ethanol, cat. Acid) reagents->reaction product 4-Pyridinecarboxaldehyde Thiosemicarbazone Derivative reaction->product purification Purification (Recrystallization) product->purification

Caption: General workflow for the synthesis of 4-pyridinecarboxaldehyde thiosemicarbazone derivatives.

Detailed Experimental Protocol: Synthesis of 4-Pyridinecarboxaldehyde Thiosemicarbazone

Materials:

  • 4-Pyridinecarboxaldehyde

  • Thiosemicarbazide

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.07 g (10 mmol) of 4-pyridinecarboxaldehyde in 30 mL of absolute ethanol.

  • To this solution, add 0.91 g (10 mmol) of thiosemicarbazide.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting yellow precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from ethanol to yield pure, yellow crystals of 4-pyridinecarboxaldehyde thiosemicarbazone.[3]

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of newly synthesized 4-pyridinecarboxaldehyde thiosemicarbazone derivatives relies on a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the thiosemicarbazone derivatives. The table below summarizes the characteristic vibrational frequencies.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)Reference
N-H (NH₂) stretching3450 - 3150[3]
C-H (aromatic) stretching3100 - 3000
C=N (imine) stretching1620 - 1580[3]
C=C (pyridine ring) stretching1590 - 1450
C=S (thione) stretching850 - 800[3]

Expert Insight: The presence of a strong band around 1600 cm⁻¹ for the C=N imine bond and the absence of the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) are clear indicators of successful thiosemicarbazone formation. The C=S stretching frequency is a key diagnostic peak for these molecules.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The chemical shifts are indicative of the electronic environment and neighboring functional groups.

ProtonChemical Shift (δ, ppm) in DMSO-d₆MultiplicityReference
NH (hydrazide)~11.7Singlet[3]
CH (imine)~8.0 - 8.4Singlet[3]
Pyridine Protons~7.7 - 8.6Doublet/Multiplet[3]
NH₂ (amino)~8.2Broad Singlet[3]

Expert Insight: The downfield chemical shift of the hydrazide proton (NH) is due to its acidic nature and involvement in hydrogen bonding. The integration of the signals corresponding to the pyridine and amino protons confirms the stoichiometry of the synthesized compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm) in DMSO-d₆Reference
C=S (thione)~178 - 182[3]
C=N (imine)~140 - 145[3]
Pyridine Carbons~120 - 152[3]

Expert Insight: The most downfield signal in the ¹³C NMR spectrum is typically that of the thione carbon (C=S), which is highly deshielded. This signal is a key identifier for thiosemicarbazones.

Comparative Biological Activity

The true measure of the potential of 4-pyridinecarboxaldehyde thiosemicarbazone derivatives lies in their biological performance. Here, we compare their anticancer and antimicrobial activities, drawing on available experimental data.

Anticancer Activity

The anticancer activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for cytotoxicity.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Pyridine Thiosemicarbazone Derivatives

CompoundDerivativeCancer Cell LineIC₅₀ (µM)Reference
1 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)VariousClinically evaluated[4]
2 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaMore active than parent compound[5]
3 2-pyridineformamide, 5-fluoro-N-pyrrolidinyl-thiosemicarbazoneMCF-7 (Breast)0.9[6]
4 Pyridine-2-carbaldehyde thiosemicarbazone derivative (3w)UO-31 (Renal)0.57[7]
5 Pyridine-2-carbaldehyde thiosemicarbazone derivative (3g)IGROV1 (Ovarian)2.00[7]

Structure-Activity Relationship (SAR) Insights:

  • Position of the Carbonyl Group: Thiosemicarbazones with the carbonyl attachment at the α-position to the pyridine nitrogen generally exhibit higher activity.[8]

  • Substitution on the Pyridine Ring: Electron-withdrawing or donating groups on the pyridine ring can significantly influence the electronic properties and, consequently, the biological activity. For instance, the introduction of a hydroxyl or amino group can enhance antitumor activity.[5]

  • Terminal Amino Group Modification: Substitution on the terminal N4-amino group can modulate the lipophilicity and steric properties of the molecule, affecting its ability to interact with biological targets.

Proposed Mechanism of Anticancer Action

The anticancer activity of 4-pyridinecarboxaldehyde thiosemicarbazone derivatives is multifactorial. A key mechanism involves the inhibition of ribonucleotide reductase through iron chelation. Additionally, the formation of redox-active copper complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis. Some derivatives have also been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the JNK pathway.[6]

Anticancer_Mechanism cluster_cell Cancer Cell TSC Thiosemicarbazone Derivative Fe_Cu Intracellular Fe²⁺/Cu²⁺ TSC->Fe_Cu Chelation JNK_pathway JNK Pathway Inhibition TSC->JNK_pathway Complex Redox-Active Metal Complex Fe_Cu->Complex RR Ribonucleotide Reductase Complex->RR Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis JNK_pathway->Apoptosis Modulates

Caption: Proposed mechanism of anticancer action for thiosemicarbazone derivatives.

Antimicrobial Activity

4-Pyridinecarboxaldehyde thiosemicarbazone derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyridine Thiosemicarbazone Derivatives

CompoundDerivativeMicroorganismMIC (µg/mL)Reference
1 Pyridine-2,6-dicarboxaldehyde bis(thiosemicarbazone) derivative (5)M. tuberculosis (standard strain)2[9]
2 Pyridine-2,6-dicarboxaldehyde bis(thiosemicarbazone) derivative (7)M. tuberculosis (resistant strain)0.5[9]
3 Pyridine thiosemicarbazone derivative (3q)Acinetobacter baumannii<32 (97.63% inhibition)[7]
4 Pyridine thiosemicarbazone derivative (3x)Candida albicans<32 (95.77% inhibition)[7]

Structure-Activity Relationship (SAR) Insights:

  • The presence of bulky substituents on the terminal amino group can influence the antimicrobial spectrum and potency.

  • The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall.

  • The chelation of essential metal ions is also a key mechanism for their antimicrobial action, disrupting microbial metabolic processes.

Standardized Protocols for Biological Evaluation

To ensure the reproducibility and comparability of results, standardized protocols for biological evaluation are essential.

Protocol: MTT Assay for Anticancer Activity

MTT_Assay_Workflow cell_seeding 1. Seed cancer cells in a 96-well plate incubation1 2. Incubate for 24 hours cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of thiosemicarbazone derivatives incubation1->treatment incubation2 4. Incubate for 24-72 hours treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement 8. Measure absorbance at 570 nm solubilization->measurement

Sources

4-Pyridinecarboxaldehyde: Experimental vs. Theoretical Property Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde (Isonicotinaldehyde) represents a critical junction between heterocyclic chemistry and computational modeling. As a pivotal intermediate in the synthesis of antitubercular agents (e.g., Isoniazid derivatives) and coordination ligands, its reactivity is governed by the electron-withdrawing nature of the pyridine nitrogen at the para position.

This guide moves beyond basic datasheets to provide a rigorous comparison of Experimental (Exp) data versus Theoretical (DFT) predictions. By analyzing these deviations, researchers can better predict reactivity profiles, validate purity, and optimize synthetic pathways. We compare its performance primarily against its positional isomers (2- and 3-Pyridinecarboxaldehyde) and the carbocyclic analog, Benzaldehyde.

Part 1: Structural & Electronic Landscape

Theoretical Baseline vs. Experimental Reality

The reactivity of 4-Pyridinecarboxaldehyde is dictated by the electron-deficient pyridine ring. Unlike Benzaldehyde, the nitrogen atom induces a strong dipole and lowers the LUMO energy, making the carbonyl carbon highly electrophilic.

Isomer Comparison: Electronic Effects

The position of the nitrogen atom significantly alters the electronic environment of the aldehyde group.

Property4-Pyridinecarboxaldehyde (Target)2-Pyridinecarboxaldehyde (Alternative)3-Pyridinecarboxaldehyde (Alternative)
Electronic Effect -M (Mesomeric), -I (Inductive) -I (Strong), -M-I (Moderate), No -M
Dipole Moment (Debye) ~1.8 - 2.4 D (Exp/Calc)~3.5 D (Higher due to alignment)~2.3 D
Reactivity (Nucleophilic Attack) High (Activated by resonance)High (Inductive proximity)Moderate (Similar to Benzaldehyde)
pKa (Conj. Acid) 4.72 (Exp)3.80 (Exp)4.79 (Exp)

Senior Scientist Insight:

  • Why it matters: If your reaction requires a highly electrophilic carbonyl (e.g., rapid Schiff base formation), 4-PCA and 2-PCA are superior to the 3-isomer. However, 2-PCA often suffers from steric hindrance or chelation effects (if metals are present) that 4-PCA avoids due to its linear geometry.

  • Theoretical Validation: DFT calculations (B3LYP/6-311++G(d,p)) consistently predict the C=O bond length and vibrational frequencies with <5% error, making computational screening a reliable tool for this molecule.

Part 2: Spectroscopic Validation (Exp vs. Theo)

Reliable characterization requires correlating experimental spectra with calculated values. Large deviations often indicate hydration (gem-diol formation) or oxidation to isonicotinic acid.

Vibrational Spectroscopy (IR)

The carbonyl stretch (


) is the diagnostic handle.
ModeExperimental Frequency (cm⁻¹)Theoretical (DFT B3LYP) (cm⁻¹)Deviation (%)Notes

Stretch
1718 - 17241735 - 1745~1.2%DFT overestimates due to harmonic approx. Scale factor ~0.96 required.

(Aldehyde)
2830, 2740 (Fermi Resonance)2810<1%The "Twin Peaks" in Exp are diagnostic; DFT often shows one mode unless anharmonicity is included.
Ring Breathing 1595, 15551588, 1548<1%Excellent agreement confirms ring integrity.
Nuclear Magnetic Resonance (¹H NMR)

Solvent effects play a massive role here. Theoretical values (GIAO method) must include solvation models (PCM) to match experimental data.

  • CHO Proton:

    • Exp (CDCl₃): 10.05 - 10.10 ppm

    • Theo (Gas Phase): ~9.8 ppm

    • Theo (PCM-CHCl₃): ~10.0 ppm

    • Insight: The deshielding is driven by the ring current and the electron-withdrawing N. If this peak shifts upfield (<9.8), suspect oxidation (COOH) or hydration.

Part 3: Reactivity & Performance

Case Study: Schiff Base Formation

The most common application of 4-Pyridinecarboxaldehyde is the synthesis of hydrazones or imines (Schiff bases).[1]

Performance Comparison: Yield & Kinetics Reaction with L-Tryptophan (Ethanol, Reflux, 2h):

AldehydeYield (%)Reaction TimeStability of Product
2-Pyridinecarboxaldehyde 88%Fast (<1h)High (Potential tridentate ligand)
4-Pyridinecarboxaldehyde 83% Fast (<1.5h) High (Linear bridging ligand)
3-Pyridinecarboxaldehyde 75%Moderate (2h+)Moderate

Mechanistic Pathway: The reaction proceeds via acid-catalyzed nucleophilic addition. The 4-position nitrogen stabilizes the intermediate through resonance, facilitating the elimination of water.

ReactionMechanism Reactants 4-PCA + Amine (R-NH2) Intermediate1 Hemiaminal (Tetrahedral) Reactants->Intermediate1 Nucleophilic Attack (Acid Cat.) Transition Water Elimination (-H2O) Intermediate1->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Formation of C=N

Figure 1: Acid-catalyzed mechanism for Schiff base formation using 4-Pyridinecarboxaldehyde.

Part 4: Experimental Protocol

Protocol: Synthesis of 4-Pyridinecarboxaldehyde-Semicarbazone

Objective: Synthesize a high-purity ligand for coordination chemistry, validating the high reactivity of 4-PCA.

Materials
  • 4-Pyridinecarboxaldehyde (10 mmol, 1.07 g)

  • Semicarbazide Hydrochloride (10 mmol, 1.11 g)

  • Sodium Acetate (Buffer, 12 mmol)

  • Ethanol (Absolute, 50 mL)

Workflow (Self-Validating System)
  • Activation: Dissolve Semicarbazide HCl and Sodium Acetate in 20 mL water.

    • Why: Freeing the nucleophilic amine from its salt form is crucial. Acetate buffers the pH to ~4-5, optimal for imine formation.

  • Addition: Dissolve 4-PCA in 30 mL Ethanol. Add dropwise to the aqueous amine solution with vigorous stirring.

    • Observation: Solution should turn clear to slightly turbid.

  • Reflux: Heat to 75°C for 2-3 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). Disappearance of the aldehyde spot (Rf ~0.6) indicates completion.

  • Isolation: Cool to 4°C (ice bath). The product will crystallize as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if MP is <220°C.

Validation Workflow (Exp + Theo)

Use this logic flow to confirm product identity.

ValidationFlow Start Synthesized Product Step1 Measure Melting Point (Target: >230°C decomp) Start->Step1 Step2 IR Spectroscopy Step1->Step2 Decision C=N Peak @ 1600-1620 cm⁻¹? Step2->Decision Pass Confirm Structure (Imine Formed) Decision->Pass Yes Fail Check for C=O @ 1720 cm⁻¹ (Unreacted Aldehyde) Decision->Fail No

Figure 2: Quality control decision tree for 4-PCA derivatives.

References

  • Mahmoudi, F., et al. (2020).[2] "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Advanced Journal of Chemistry, Section A. Link

  • Liton, M. A. K., et al. (2013).[3] "Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds." American Journal of Chemistry.[3] Link

  • NIST Chemistry WebBook. "4-Pyridinecarboxaldehyde." National Institute of Standards and Technology.[4] Link

  • ChemicalBook. "4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry." Link

  • Kose, E., et al. (2008). "An experimental and theoretical study of molecular structure and vibrational spectra of 3- and 4-pyridineboronic acid molecules." Spectrochimica Acta Part A. Link

Sources

Safety Operating Guide

4-Pyridinecarbaldehyde monohydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridinecarbaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, Drug Development Professionals

PART 1: CRITICAL NOMENCLATURE & HAZARD IDENTIFICATION

⚠️ IMMEDIATE ATTENTION REQUIRED: CLARIFY CHEMICAL IDENTITY The term "4-Pyridinecarbaldehyde monohydrate" is often used ambiguously in literature and commerce. You must verify the CAS number on your specific container before proceeding, as the physical state and hazards differ significantly between the derivatives.

Chemical NameCAS NumberPhysical StatePrimary Hazard
4-Pyridinecarboxaldehyde (Isonicotinaldehyde)872-85-5 Liquid Combustible, Air-Sensitive
Pyridoxal 5'-phosphate monohydrate (Vitamin B6 deriv.)41468-25-1 SolidLow Hazard / Irritant
Isonicotinaldehyde Hydrochloride 93061-73-5 SolidIrritant / Hygroscopic

This guide focuses on the disposal of the most hazardous form: the liquid 4-Pyridinecarboxaldehyde (CAS 872-85-5), which is often prone to polymerization and oxidation if mishandled. If you possess the solid vitamin derivative, disposal is less critical but should still follow standard organic solid waste protocols.

PART 2: HAZARD PROFILE & PRE-DISPOSAL HANDLING

1. Chemical Behavior & Risks 4-Pyridinecarboxaldehyde is an aromatic aldehyde.[1][2][3] Its disposal is complicated by two factors:

  • Air Sensitivity: It rapidly oxidizes to isonicotinic acid upon exposure to air, forming white solids around the cap.

  • Flammability: With a flash point of ~54°C (129°F), it is classified as a Combustible Liquid .[4] It falls under RCRA Ignitable Waste (D001) if the flash point is <60°C.

2. Compatibility & Segregation

  • INCOMPATIBLE: Strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases.

  • REACTIVE: Can undergo Schiff base formation with amines; segregate from waste streams containing primary amines to prevent exothermic polymerization in the waste drum.

3. Pre-Disposal Stabilization If the material is old or has formed crystals (isonicotinic acid):

  • Do not attempt to distill or purify waste.

  • If the liquid has solidified due to polymerization, treat the entire container as solid hazardous waste.

  • Ensure the container is flushed with nitrogen or argon if it is to be stored for any duration before pickup to prevent pressure buildup from degradation.

PART 3: DISPOSAL WORKFLOW

Step-by-Step Disposal Procedure

Step 1: Waste Stream Classification Classify the material as Hazardous Organic Waste .

  • US EPA Code: D001 (Ignitable).

  • Waste Profile: Non-Halogenated Organic Solvent (unless mixed with halogenated solvents).

Step 2: Packaging & Labeling

  • Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.

  • Labeling:

    • Chemical Name: "4-Pyridinecarboxaldehyde Waste"

    • Hazards: "Flammable," "Irritant."

    • Constituents: List any solvents used (e.g., "90% 4-Pyridinecarboxaldehyde, 10% Acetone").

Step 3: Bulking & Storage

  • Do not pour into a "General Organic Waste" drum if that drum contains oxidizers or significant amounts of amines.

  • Preferred Method: Lab Pack. Place the original sealed bottle into a larger drum with absorbent material (vermiculite). This isolates the aldehyde from other incompatible waste streams.

Step 4: Final Destruction

  • Method: High-temperature incineration equipped with a scrubber.

  • Rationale: Incineration ensures complete destruction of the pyridine ring, preventing environmental release of nitrogenous heterocycles.

PART 4: DECISION LOGIC & VISUALIZATION

The following flowchart guides the decision-making process for disposing of 4-Pyridinecarboxaldehyde and its derivatives.

DisposalFlow Start Identify Chemical Form CheckCAS Check CAS Number Start->CheckCAS LiquidForm Liquid (CAS 872-85-5) 4-Pyridinecarboxaldehyde CheckCAS->LiquidForm Liquid SolidForm Solid (Salt/Vitamin Deriv.) CAS 41468-25-1 or 93061-73-5 CheckCAS->SolidForm Solid LiquidCheck Is it mixed with Halogenated Solvents? LiquidForm->LiquidCheck StreamC Stream C: Solid Hazardous Waste SolidForm->StreamC StreamA Stream A: Non-Halogenated Organic Waste (Ignitable) LiquidCheck->StreamA No StreamB Stream B: Halogenated Organic Waste LiquidCheck->StreamB Yes Segregation CRITICAL: Segregate from Oxidizers & Amines StreamA->Segregation StreamB->Segregation Method Disposal Method: High-Temp Incineration StreamC->Method Segregation->Method

Caption: Decision matrix for segregating and disposing of pyridine aldehyde derivatives based on physical state and solvent mixture.

PART 5: EMERGENCY CONTINGENCIES

Spill Response (Small Scale < 500 mL):

  • Evacuate & Ventilate: Remove ignition sources immediately. Open fume hoods.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. (Note: Pyridine derivatives have strong odors; a respirator with organic vapor cartridges is recommended if outside a hood).

  • Absorb: Use vermiculite, sand, or a commercial organic spill pad. Do not use paper towels (combustible surface area increase).

  • Clean: Wipe area with a mild soapy water solution.[5] Pyridines adhere to surfaces; use an oxidizing cleaner (dilute bleach) only after the bulk material is removed to degrade trace residues, but ensure no bulk aldehyde remains to react violently.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Pyridines can be absorbed through the skin.

  • Eye Contact: Rinse immediately for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for respiratory irritation/sensitization).

REFERENCES

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Pyridinecarbaldehyde monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 4-Pyridinecarbaldehyde (also known as Isonicotinaldehyde).

Crucial Identification Note: Commercially, this chemical is most frequently supplied as 4-Pyridinecarboxaldehyde (CAS: 872-85-5) , which is a liquid at room temperature.[1][2] If you possess a "monohydrate" solid form, it is likely a hydrated gem-diol or a salt derivative (e.g., Hydrochloride salt).[3] The safety protocols below cover the chemical moiety hazards (Pyridine/Aldehyde functionality) which apply to both forms, with specific distinctions made for liquid vs. solid handling where necessary.

Part 1: Risk Assessment & Hazard Profile

The "Why" Behind the Protocol: As a pyridine derivative with an aldehyde group, this compound presents a dual-threat profile: chemical reactivity (air-sensitive, polymerizes) and biological activity (sensitizer, irritant).[1][3][4] It is a precursor to Schiff bases and pharmaceutical intermediates (e.g., Donepezil), meaning it readily cross-links proteins, leading to sensitization.[3]

PropertySpecificationOperational Implication
CAS Number 872-85-5 (Anhydrous)Primary reference for regulatory compliance.[1]
Physical State Liquid (Anhydrous) / Solid (Hydrate/Salt)Liquid: Splash hazard, permeation risk.[1] Solid: Dust inhalation risk.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sens.), H335 (Resp.[5][6][7] Irrit.), H227 (Combustible Liquid).[8]
Flash Point ~54°C (129°F)Combustible. Ground all equipment; use spark-proof tools.[1]
Reactivity Air/Light SensitiveStore under inert gas (Argon/Nitrogen). Oxidizes to Isonicotinic acid.

Part 2: PPE Matrix (The "Self-Validating" System)

Do not rely on generic "lab safety" rules. Pyridine derivatives have high permeation rates through standard glove materials.

Hand Protection (Critical Control Point)
  • The Risk: Pyridine rings can permeate standard nitrile rubber. Aldehydes bind to skin proteins (sensitization).

  • Protocol:

    • Routine Handling (Splash Protection): Double-glove with Nitrile (minimum 5 mil thickness) .[1] Change immediately upon contamination.[8][9][10][11]

    • High-Risk/Spill Cleanup: Use Laminate Film (Silver Shield/4H) or Butyl Rubber gloves.[1] Nitrile is insufficient for prolonged contact or immersion.[1]

Eye & Face Protection[1][2][10]
  • The Risk: Lachrymator potential. Vapors cause corneal edema; liquid causes severe irritation.

  • Protocol:

    • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are inadequate due to vapor exposure.[1]

    • High Volume (>100mL): Add a Face Shield over goggles.

Respiratory Protection
  • The Risk: H335 (Respiratory Irritation).[5][7] Inhalation of vapors or dust triggers mucosal inflammation.

  • Protocol:

    • Primary: All work must be performed inside a certified Chemical Fume Hood .[1]

    • Secondary (Outside Hood): If engineering controls fail, use a Full-Face Respirator with Organic Vapor (OV) cartridges (for liquid) or P100/N95 filters (if handling the solid monohydrate dust).[1]

Part 3: Operational Workflow

Step 1: Preparation & Weighing
  • Environment: Work in a fume hood. Ensure the sash is at the safe working height.

  • Atmosphere: If the reagent is the anhydrous liquid, it degrades in air. Flush the headspace with Nitrogen or Argon after every use.

  • Static Control: If handling the solid monohydrate, use an ionizing fan or anti-static gun, as organic powders can be statically charged and dispersive.[3]

Step 2: Solubilization & Reaction
  • Solvent Choice: Compatible with DCM, Ethanol, and Ethyl Acetate.[3]

  • Exotherm Alert: Reaction with amines (Schiff base formation) is exothermic.[1] Add reagents dropwise.

  • Glassware: Inspect for cracks.[1] Use Keck clips on all joints to prevent vapor leaks during reflux.

Step 3: Storage
  • Temperature: Store at 2–8°C (Refrigerated) .

  • Segregation: Store away from Oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases .

  • Container: Amber glass (light sensitive) with a Parafilm seal or Teflon-lined cap.[1]

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Contain:

    • Liquid: Dike with vermiculite or sand.[1][12] Do NOT use combustible materials (sawdust).

    • Solid: Cover with a damp paper towel to prevent dust generation, then scoop up.

  • Neutralize: No specific neutralizer. Absorb and package.

Disposal (Cradle-to-Grave)
  • Classification: Hazardous Organic Waste (Halogen-free).[1]

  • Method: High-temperature incineration equipped with an afterburner and scrubber.[1]

  • Prohibition: NEVER pour down the drain. Pyridine derivatives are toxic to aquatic life and disrupt microbial sewage treatment.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the hierarchy of decision-making for handling this specific chemical.

SafetyProtocol Start Start: Handling 4-Pyridinecarbaldehyde CheckState Check Physical State Start->CheckState Liquid Liquid (Anhydrous) CAS: 872-85-5 CheckState->Liquid Solid Solid (Monohydrate/Salt) CheckState->Solid Hazard_Liq Hazard: Combustible Vapor Skin Permeation Liquid->Hazard_Liq Hazard_Sol Hazard: Irritant Dust Inhalation Solid->Hazard_Sol Engineering Engineering Control: Fume Hood (Mandatory) Hazard_Liq->Engineering Hazard_Sol->Engineering PPE_Liq PPE: Splash Goggles + Double Nitrile/Laminate Gloves Disposal Disposal: Organic Waste Stream (Incineration) PPE_Liq->Disposal PPE_Sol PPE: Splash Goggles + Nitrile Gloves + P100 (if open) PPE_Sol->Disposal Engineering->PPE_Liq Liquid Handling Engineering->PPE_Sol Solid Handling

Caption: Operational workflow distinguishing safety requirements based on the physical state of the reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.